Product packaging for Dapoa(Cat. No.:)

Dapoa

Cat. No.: B2885545
M. Wt: 200.16 g/mol
InChI Key: WDGRABVNFATWJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dapoa is a useful research compound. Its molecular formula is C5H8N6O3 and its molecular weight is 200.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8N6O3 B2885545 Dapoa

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-diazidopropan-2-yloxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N6O3/c6-10-8-1-4(2-9-11-7)14-3-5(12)13/h4H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGRABVNFATWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN=[N+]=[N-])OCC(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Dapagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The query for "Dapoa" did not yield information on a specific therapeutic agent with a well-documented mechanism of action. However, it is highly probable that this was a misspelling of "Dapa," a common abbreviation for Dapagliflozin . Dapagliflozin is a well-researched medication with a complex and multifaceted mechanism of action. This guide will, therefore, focus on Dapagliflozin to provide a comprehensive and technically detailed response.

Introduction to Dapagliflozin

Dapagliflozin is an orally administered, highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).[1][2] Initially developed for the management of type 2 diabetes mellitus, its therapeutic applications have expanded to include heart failure and chronic kidney disease, even in non-diabetic patients.[3] Its mechanism of action extends beyond simple glucose lowering, encompassing a range of hemodynamic, metabolic, and cellular effects that contribute to its cardiovascular and renal protective benefits.[3][4]

Primary Mechanism of Action: SGLT2 Inhibition

The principal mechanism of action of Dapagliflozin is the inhibition of SGLT2 in the proximal convoluted tubules of the kidneys.[1][2] SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[1] By selectively blocking this transporter, Dapagliflozin promotes the excretion of glucose in the urine (glycosuria), thereby lowering blood glucose levels in an insulin-independent manner.[2][3] This primary action also leads to a mild osmotic diuresis and natriuresis (excretion of sodium), which are foundational to its broader systemic effects.[3][5]

Signaling Pathways Modulated by Dapagliflozin

Recent research has elucidated that the benefits of Dapagliflozin extend beyond SGLT2 inhibition and involve the modulation of several key intracellular signaling pathways.

HIF-2α Signaling Pathway in Arrhythmogenic Cardiomyopathy

In the context of arrhythmogenic cardiomyopathy, Dapagliflozin has been shown to attenuate cardiac fibrosis and inflammation by reverting the Hypoxia-Inducible Factor-2α (HIF-2α) signaling pathway.[6] This effect appears to be independent of its glucose-lowering action and suggests a direct cardioprotective role.[6][7]

HIF2a_Pathway Dapagliflozin Dapagliflozin HIF2a HIF-2α Signaling Dapagliflozin->HIF2a inhibits Cardioprotection Cardioprotection Dapagliflozin->Cardioprotection promotes Fibrosis_Inflammation Cardiac Fibrosis & Inflammation HIF2a->Fibrosis_Inflammation Akt_mTOR_Pathway cluster_dapagliflozin Dapagliflozin Action cluster_pathway Akt/mTOR Pathway cluster_outcome Cellular Outcome Dapagliflozin Dapagliflozin Akt Akt Dapagliflozin->Akt modulates mTOR mTOR Akt->mTOR Cx43 Connexin 43 (Cx43) Expression mTOR->Cx43 Cardiomyopathy Diabetic Cardiomyopathy Improvement Cx43->Cardiomyopathy TGFB1_Smad_Pathway Dapagliflozin Dapagliflozin TGFB1_Smad TGF-β1/Smad Pathway Dapagliflozin->TGFB1_Smad inhibits Cardiac_Function Improved Cardiac Function Dapagliflozin->Cardiac_Function promotes Myocardial_Fibrosis Myocardial Fibrosis TGFB1_Smad->Myocardial_Fibrosis experimental_workflow_akt_mtor start Induce T2DM in Rats (High-Fat Diet + Streptozotocin) treatment Administer Dapagliflozin start->treatment analysis Analyze Myocardial Tissue treatment->analysis he_staining H&E Staining for Morphology analysis->he_staining immunohistochemistry Immunohistochemistry for Cx43 analysis->immunohistochemistry western_blot Western Blot for Akt, mTOR, p62, LC3-II/I analysis->western_blot end Elucidate Akt/mTOR Pathway Modulation he_staining->end immunohistochemistry->end western_blot->end experimental_workflow_fibrosis start Induce CHF in Rabbits (Aortic Coarctation) treatment Administer Dapagliflozin start->treatment assessment Assess Cardiac Function & Fibrosis treatment->assessment echo Echocardiography (LVEF, FS) assessment->echo masson Masson's Trichrome Staining assessment->masson western Western Blot for TGF-β1/Smad Pathway Proteins assessment->western end Determine Anti-Fibrotic Mechanism echo->end masson->end western->end

References

Dapagliflozin's Role in Cellular Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms of Dapagliflozin (DAPA), a sodium-glucose cotransporter 2 (SGLT2) inhibitor. While initially developed as an anti-diabetic drug, emerging evidence reveals its significant impact on various cellular signaling pathways beyond glycemic control. This document details Dapagliflozin's role in key pathways, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development professionals.

Core Cellular Pathways Modulated by Dapagliflozin

Dapagliflozin has been shown to exert its effects through the modulation of several critical cellular signaling pathways. These include the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, and the subsequent influence on downstream pathways such as the mammalian target of rapamycin (mTOR), autophagy, and apoptosis. Furthermore, Dapagliflozin has been found to interact with the Hedgehog and Plin5/PPARα signaling pathways, expanding its therapeutic potential to conditions like rheumatoid arthritis and cardiac hypertrophy.

AMP-Activated Protein Kinase (AMPK) Signaling

A recurring mechanism in Dapagliflozin's action is the activation of AMPK. This master regulator of cellular metabolism, when activated, orchestrates a switch from anabolic to catabolic processes to restore energy balance. Dapagliflozin has been shown to increase the phosphorylation of AMPK, leading to the modulation of downstream targets involved in autophagy, inflammation, and apoptosis.[1][2]

Autophagy and Apoptosis

Dapagliflozin has demonstrated the ability to restore impaired autophagy and attenuate apoptosis in various cell types.[3][4] By activating AMPK, Dapagliflozin can inhibit the mTOR pathway, a negative regulator of autophagy, thereby promoting the clearance of damaged cellular components.[1][5] Concurrently, it can modulate the expression of pro- and anti-apoptotic proteins, such as the Bax/Bcl-2 ratio and caspases, to protect cells from programmed cell death.[6][7]

Hedgehog Signaling Pathway

In the context of rheumatoid arthritis, Dapagliflozin has been shown to inhibit the Hedgehog signaling pathway.[7] This pathway is crucial in embryonic development and tissue regeneration, but its aberrant activation is implicated in various diseases. Dapagliflozin treatment leads to the downregulation of key components of this pathway, including Sonic Hedgehog (Shh), Patched1 (Ptch1), Smoothened (Smo), and Gli-1.[7]

Plin5/PPARα Signaling Axis

Dapagliflozin has been found to activate the Plin5/PPARα signaling axis, which plays a protective role against cardiac hypertrophy.[8][9] This pathway is involved in lipid metabolism and cardiac energy homeostasis. Activation of this axis by Dapagliflozin leads to the modulation of downstream targets like PDK4 and HMGCS2.[9]

Quantitative Data Summary

The following tables summarize the quantitative effects of Dapagliflozin on key cellular pathway components as reported in various studies.

Table 1: Effect of Dapagliflozin on AMPK and Downstream Autophagy/Apoptosis Pathways

TargetModel SystemDapagliflozin TreatmentObserved EffectReference
p-AMPK/t-AMPKAdjuvant-induced arthritic rat model10 mg/kg/dayUpregulation of articular activity[7]
p-AMPKHigh glucose-treated HK-2 cells20 μM for 48hSignificant amelioration of the decrease in p-AMPK[1]
p-S6RP (mTOR downstream)High glucose-treated HK-2 cells20 μM for 48hSignificant amelioration of the increase in p-S6RP[1]
LC3-II/I ratioDiabetic nephropathy ratsNot specifiedIncreased ratio[3]
Beclin-1Diabetic nephropathy ratsNot specifiedIncreased protein levels[3]
p62Diabetic nephropathy ratsNot specifiedDecreased protein expression[3]
Bax/Bcl2 ratioAdjuvant-induced arthritic rat model10 mg/kg/dayBoosted ratio in cartilage[7]
Caspase-3Adjuvant-induced arthritic rat model10 mg/kg/dayBoosted articular levels[7]
Caspase-9Adjuvant-induced arthritic rat model10 mg/kg/dayBoosted articular levels[7]

Table 2: Effect of Dapagliflozin on Hedgehog Signaling Pathway

TargetModel SystemDapagliflozin TreatmentObserved EffectReference
ShhAdjuvant-induced arthritic rat model10 mg/kg/day30% reduction in articular gene expression[7]
Ptch1Adjuvant-induced arthritic rat model10 mg/kg/day31% reduction in articular gene expression[7]
SmoAdjuvant-induced arthritic rat model10 mg/kg/day39% reduction in articular gene expression[7]
Gli-1Adjuvant-induced arthritic rat model10 mg/kg/day29% reduction in articular gene expression[7]

Table 3: Effect of Dapagliflozin on Plin5/PPARα Signaling Axis

TargetModel SystemDapagliflozin TreatmentObserved EffectReference
Plin5 mRNAAngII-induced cardiomyocytes1 μMSignificant upregulation[9]
PPARα mRNAAngII-induced cardiomyocytes1 μMSignificant upregulation[9]
HMGCS2 mRNAAngII-induced cardiomyocytes1 μMSignificant upregulation[9]
PDK4 mRNAAngII-induced cardiomyocytes1 μMSignificant upregulation[9]
STAT1 mRNAAngII-induced cardiomyocytes1 μMSignificant downregulation[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the effects of Dapagliflozin.

In Vitro Model of High Glucose-Induced Injury in HK-2 Cells
  • Cell Culture: Human kidney proximal tubular epithelial cells (HK-2) are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO2 incubator.

  • High Glucose Treatment: To mimic hyperglycemic conditions, HK-2 cells are treated with high glucose (HG) at a concentration of 30 mM. A control group is maintained in a normal glucose (5.5 mM) medium.

  • Dapagliflozin Treatment: Dapagliflozin is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired concentration (e.g., 20 μM) for a specified duration (e.g., 48 hours).[1]

  • Western Blot Analysis: Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-AMPK, total AMPK, p-S6RP, and other proteins of interest. After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence detection system.[1]

  • Autophagic Flux Assay: To measure autophagic flux, cells are treated with an autophagy inhibitor, such as chloroquine (CQ, 50 μM), for 1 hour before sample collection. The ratio of LC3-II in the presence and absence of CQ is calculated to determine the autophagic flux.[1]

In Vivo Model of Adjuvant-Induced Arthritis in Rats
  • Animal Model: Arthritis is induced in male Wistar rats by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the footpad of the right hind paw.

  • Dapagliflozin Administration: Dapagliflozin is suspended in a vehicle (e.g., 1% carboxymethylcellulose) and administered orally to the rats at a specified dose (e.g., 10 mg/kg/day) for a defined period (e.g., 3 weeks).[10]

  • Assessment of Arthritis: The severity of arthritis is evaluated by measuring paw diameter, arthritic index, and gait score.

  • Gene Expression Analysis: At the end of the treatment period, articular cartilage is collected, and total RNA is extracted. The mRNA expression levels of Hedgehog signaling pathway components (Shh, Ptch1, Smo, Gli-1) are quantified using real-time quantitative PCR (RT-qPCR).[7]

  • Biochemical Assays: Articular tissue homogenates are used to measure the levels of apoptotic markers such as Caspase-3 and Caspase-9 using commercially available ELISA kits.[11]

In Vitro Model of Angiotensin II-Induced Cardiomyocyte Hypertrophy
  • Cell Culture: Primary neonatal rat cardiomyocytes are isolated and cultured.

  • Induction of Hypertrophy: Cardiomyocyte hypertrophy is induced by treating the cells with Angiotensin II (AngII) at a concentration of 2 μM.[9]

  • Dapagliflozin Treatment: Dapagliflozin (1 μM) is co-administered with AngII.[9]

  • Immunofluorescence Staining: The morphological changes of cardiomyocytes are observed by immunofluorescence staining for cardiac troponin I (cTnI).

  • Gene and Protein Expression Analysis: The mRNA and protein expression levels of Plin5, PPARα, HMGCS2, PDK4, and STAT1 are determined by qRT-PCR and Western blotting, respectively.[9]

Mandatory Visualizations

Signaling Pathway Diagrams

Dapagliflozin_AMPK_Autophagy_Apoptosis Dapagliflozin Dapagliflozin AMPK AMPK Dapagliflozin->AMPK Activates Bax_Bcl2 Bax/Bcl2 ratio Dapagliflozin->Bax_Bcl2 Increases Caspases Caspases Dapagliflozin->Caspases Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy AMPK->Autophagy Promotes mTOR->Autophagy Inhibits Apoptosis Apoptosis Bax_Bcl2->Apoptosis Caspases->Apoptosis

Caption: Dapagliflozin's modulation of AMPK, Autophagy, and Apoptosis.

Dapagliflozin_Hedgehog_Signaling Dapagliflozin Dapagliflozin Shh Shh Dapagliflozin->Shh Inhibits Ptch1 Ptch1 Dapagliflozin->Ptch1 Inhibits Smo Smo Dapagliflozin->Smo Inhibits Gli1 Gli1 Dapagliflozin->Gli1 Inhibits Shh->Ptch1 Ptch1->Smo Smo->Gli1 TargetGenes Target Gene Expression Gli1->TargetGenes

Caption: Dapagliflozin's inhibitory effect on the Hedgehog signaling pathway.

Dapagliflozin_Plin5_PPARa_Signaling Dapagliflozin Dapagliflozin Plin5 Plin5 Dapagliflozin->Plin5 Activates PPARa PPARα Dapagliflozin->PPARa Activates Plin5->PPARa Cardiac_Hypertrophy Cardiac Hypertrophy Plin5->Cardiac_Hypertrophy Inhibits HMGCS2 HMGCS2 PPARa->HMGCS2 PDK4 PDK4 PPARa->PDK4 PPARa->Cardiac_Hypertrophy Inhibits

Caption: Dapagliflozin's activation of the Plin5/PPARα signaling axis.

Experimental Workflow Diagram

Experimental_Workflow_In_Vitro cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis HK2_Culture Culture HK-2 Cells Control Normal Glucose (5.5 mM) HK2_Culture->Control High_Glucose High Glucose (30 mM) HK2_Culture->High_Glucose HG_Dapa High Glucose (30 mM) + Dapagliflozin (20 μM) HK2_Culture->HG_Dapa Western_Blot Western Blot (p-AMPK, p-S6RP) Control->Western_Blot Autophagy_Assay Autophagic Flux Assay (LC3-II ratio) Control->Autophagy_Assay High_Glucose->Western_Blot High_Glucose->Autophagy_Assay HG_Dapa->Western_Blot HG_Dapa->Autophagy_Assay

Caption: Workflow for in vitro analysis of Dapagliflozin's effects.

References

The Discovery and Synthesis of Dapagliflozin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapagliflozin, a first-in-class selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, represents a significant advancement in the treatment of type 2 diabetes mellitus. Its unique insulin-independent mechanism of action, which promotes urinary glucose excretion, has established a new therapeutic paradigm. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of dapagliflozin, intended for a technical audience in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Development

The journey to the discovery of dapagliflozin began with the exploration of phlorizin, a natural O-glucoside found in the bark of apple trees.[1] Phlorizin was identified as a potent but nonselective inhibitor of both SGLT1 and SGLT2, leading to glucosuria.[1] However, its therapeutic potential was limited by poor oral bioavailability and degradation by β-glucosidases.[2]

The key innovation leading to dapagliflozin was the development of C-glucosides, which are metabolically more stable due to the carbon-carbon bond between the glucose and aglycone moieties.[2] This structural modification prevents degradation by glucosidases. Dapagliflozin emerged as a potent and highly selective inhibitor of SGLT2 over SGLT1.[1][3] Preclinical studies in hyperglycemic streptozotocin (STZ)-induced diabetic rats demonstrated a significant dose-dependent reduction in blood glucose levels by as much as 55%.[1][3][4] These promising results, coupled with a favorable absorption, distribution, metabolism, and excretion (ADME) profile, led to its clinical development and eventual approval for the treatment of type 2 diabetes.[1][3]

Synthesis of Dapagliflozin

Several synthetic routes for dapagliflozin have been developed, primarily focusing on the stereoselective formation of the β-C-glucoside bond. A common strategy involves the reaction of an organometallic aryl species with a protected gluconolactone derivative, followed by reduction and deprotection steps.

General Synthetic Pathway

A widely cited synthetic approach is outlined below.[5][6] This method involves the preparation of an aryllithium intermediate which then reacts with a persilylated gluconolactone.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediates Intermediates ArylBromide Aryl Bromide (2) Lithiation Br/Li Exchange (n-BuLi) ArylBromide->Lithiation Gluconolactone Gluconolactone (7) Persilylation Persilylation (TMSCl, NMM, THF) Gluconolactone->Persilylation PersilylatedLactone Persilylated Lactone (3) Persilylation->PersilylatedLactone Aryllithium Aryllithium Lithiation->Aryllithium Coupling Coupling Hydrolysis Hydrolysis (TFA, H2O) Coupling->Hydrolysis Lactol Lactol (8) Hydrolysis->Lactol Glycosidation Glycosidation (MsOH, EtOH) EthylGlycoside Ethyl C-aryl Glycoside (9) Glycosidation->EthylGlycoside Reduction Reduction (Et3SiH, BF3·OEt2) Dapagliflozin Dapagliflozin (1) Reduction->Dapagliflozin PersilylatedLactone->Coupling Aryllithium->Coupling Lactol->Glycosidation EthylGlycoside->Reduction

Caption: General synthetic workflow for Dapagliflozin.
Experimental Protocols

Gluconolactone (7) is suspended in tetrahydrofuran (THF) and treated with N-methylmorpholine (NMM). The mixture is cooled, and trimethylsilyl chloride (TMSCl) is added. The reaction is stirred until completion. The mixture is then quenched with water, and the organic layer is separated and washed to yield the persilylated gluconolactone (3).[5]

Aryl bromide (2) is dissolved in a suitable solvent and cooled to a low temperature (e.g., -78 °C). n-Butyllithium (n-BuLi) is added to perform a bromine-lithium exchange, forming the aryllithium species. The persilylated lactone (3) is then added to the reaction mixture. After the coupling reaction, trifluoroacetic acid in water is added to hydrolyze the intermediate, forming the lactol (8). This intermediate is then treated with methanesulfonic acid in ethanol to yield the ethyl C-aryl glycoside (9).[5]

The ethyl C-aryl glycoside (9) is dissolved in a solvent mixture, and a reducing agent such as triethylsilane (Et3SiH) in the presence of a Lewis acid like boron trifluoride etherate (BF3·OEt2) is used to reduce the anomeric position, yielding crude dapagliflozin.[6] The final product is then purified, often through crystallization.[5]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and activity of dapagliflozin.

Table 1: Synthesis Yield and Purity
StepProductYield (%)Purity (%)Reference
GlycosidationEthyl C-aryl Glycoside (9)Not specified>98.5 (as n-propanol solvate)[5]
Final ProductDapagliflozin (1)97.899.6[7]
Final ProductDapagliflozin (1)Not specified>99.7[5]
Table 2: In Vitro Inhibitory Activity
TargetIC50 (nM)Selectivity (vs. hSGLT1)Reference
hSGLT20.720 (for a similar analog)Not specified[8]
hSGLT216.7 (for a similar analog)Not specified[8]
hSGLT2Not specified1200-fold[9]
Table 3: Analytical Method Performance
Analytical MethodAnalyteLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
RP-HPLCDapagliflozin10-300.490.59[10]
RP-HPLCDapagliflozinNot specified0.0110.034[11]

Mechanism of Action and Signaling Pathways

Dapagliflozin's primary mechanism of action is the potent and selective inhibition of SGLT2 in the proximal renal tubules.[12][13] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[2] By inhibiting SGLT2, dapagliflozin reduces the reabsorption of glucose, leading to its excretion in the urine (glucosuria) and thereby lowering blood glucose levels in an insulin-independent manner.[12][14]

G cluster_kidney Proximal Renal Tubule SGLT2 SGLT2 Transporter Bloodstream Bloodstream SGLT2->Bloodstream Reabsorption Glucose Glucose Glucose->SGLT2 Urine Urine Glucose->Urine Excretion Sodium Sodium Sodium->SGLT2 Dapagliflozin Dapagliflozin Dapagliflozin->SGLT2 Inhibition

Caption: Mechanism of SGLT2 Inhibition by Dapagliflozin.

Beyond its primary effect on glycemic control, dapagliflozin has been shown to modulate several signaling pathways, which may contribute to its observed cardiovascular and renal benefits. These include:

  • PI3K-Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. Studies suggest that dapagliflozin may exert some of its therapeutic effects by modulating this pathway.[15]

  • AMPK Signaling Pathway: Dapagliflozin has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[14] This activation can lead to enhanced autophagy and improved hepatic lipid metabolism.[14]

Key Experimental Protocols

SGLT2 Inhibition Assay

A common method to assess the inhibitory activity of compounds like dapagliflozin is a cell-based glucose uptake assay.

  • Cell Culture: Human kidney proximal tubule cells (e.g., HK-2) that endogenously express SGLT2 are cultured to confluence in appropriate media.[16]

  • Incubation: The cells are washed and incubated with a fluorescently labeled glucose analog, such as 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), in the presence and absence of varying concentrations of dapagliflozin.[16]

  • Measurement: After the incubation period, the cells are washed to remove extracellular 2-NBDG. The intracellular fluorescence is then measured using a microplate reader or fluorescence microscopy.[16]

  • Data Analysis: The reduction in 2-NBDG uptake in the presence of dapagliflozin is used to calculate the half-maximal inhibitory concentration (IC50) value.[9]

Conclusion

Dapagliflozin stands as a testament to the success of mechanism-based drug design. Its discovery, rooted in the understanding of renal glucose transport, has provided a valuable therapeutic option for individuals with type 2 diabetes. The synthetic strategies developed for its production highlight advances in stereoselective C-glycoside synthesis. Further research into its effects on various signaling pathways will continue to elucidate the full spectrum of its therapeutic benefits.

References

An In-Depth Technical Guide on the Biological Function and Activity of Dapagliflozin (DAPA)

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding the topic "Dapoa": Initial searches for a molecule named "this compound" with biological functions yielded limited and tangential results. The most prominent match, "this compound DCHA," is a chemical reagent used for peptide synthesis, not a biologically active agent in a physiological context[1].

However, the search results frequently returned information for "DAPA," a common abbreviation for Dapagliflozin , a well-established SGLT2 inhibitor used in the management of type 2 diabetes, heart failure, and chronic kidney disease. Given the context of the user's request for a technical guide on biological function, signaling pathways, and activity, it is highly probable that "DAPA" (Dapagliflozin) was the intended subject.

Therefore, this guide will proceed under the assumption that the query pertains to Dapagliflozin (DAPA).

This guide provides a comprehensive overview of the molecular mechanisms, biological functions, and associated signaling pathways of Dapagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2).

Core Mechanism of Action

Dapagliflozin's primary mechanism of action is the inhibition of SGLT2 in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By inhibiting this transporter, Dapagliflozin reduces the reabsorption of glucose into the bloodstream and promotes its excretion in the urine. This leads to a lowering of blood glucose levels in an insulin-independent manner.

Key Biological Functions and Activities

Beyond its primary glucose-lowering effect, Dapagliflozin has demonstrated a range of pleiotropic effects that contribute to its therapeutic benefits in various conditions.

  • Anti-inflammatory Effects: Dapagliflozin has been shown to exert anti-inflammatory actions. Studies have indicated that it can lead to a decrease in macrophage infiltration and lower the expression levels of pro-inflammatory markers such as TNF-α, IL-1β, and IL-6[2].

  • Modulation of Apoptosis and Autophagy: Dapagliflozin can influence programmed cell death (apoptosis) and cellular recycling (autophagy). It has been observed to stimulate apoptotic activity by increasing the levels of CASP-3 and CASP-9, and the Bax/Bcl2 ratio[2]. Concurrently, it upregulates autophagy, as indicated by increased levels of Beclin-1, ULK-1, and ATG-7[2].

  • Cardiorenal Protection: The benefits of Dapagliflozin extend to the cardiovascular and renal systems. These effects are attributed to a combination of factors including osmotic diuresis, reduction in blood pressure, weight loss, and direct effects on cardiac and renal signaling pathways.

Involvement in Cellular Signaling Pathways

Dapagliflozin's biological activities are mediated through its interaction with several key signaling pathways.

A central aspect of Dapagliflozin's mechanism beyond SGLT2 inhibition is the activation of AMP-activated protein kinase (AMPK). AMPK is a master regulator of cellular energy homeostasis.

  • Diagram of Dapagliflozin-mediated AMPK Activation:

DAPA Dapagliflozin (DAPA) AMPK AMPK Activation DAPA->AMPK Autophagy ↑ Autophagy (Beclin-1, ULK-1, ATG-7) AMPK->Autophagy Inflammation ↓ Inflammation (TNF-α, IL-1β, IL-6) AMPK->Inflammation Hedgehog ↓ Hedgehog Pathway AMPK->Hedgehog

Caption: Dapagliflozin activates AMPK, leading to downstream effects on autophagy, inflammation, and the Hedgehog pathway.

Dapagliflozin has been shown to inhibit the Hedgehog signaling pathway, which is implicated in cellular proliferation and migration. This inhibition is characterized by the downregulation of key pathway components.

  • Diagram of Hedgehog Pathway Inhibition by Dapagliflozin:

cluster_hedgehog Hedgehog Signaling Pathway Shh Shh Ptch1 Ptch1 Shh->Ptch1 binds Smo Smo Ptch1->Smo inhibits Gli1 Gli-1 Smo->Gli1 activates Proliferation Cell Proliferation & Migration Gli1->Proliferation DAPA Dapagliflozin (DAPA) DAPA->Shh downregulates DAPA->Ptch1 downregulates DAPA->Smo downregulates DAPA->Gli1 downregulates

Caption: Dapagliflozin downregulates the expression of key components of the Hedgehog signaling pathway.

Quantitative Data

The following table summarizes quantitative data from a study on Dapagliflozin's effects in an adjuvant-induced arthritic rat model[2].

ParameterControl (Arthritic)Dapagliflozin (10 mg/kg/day)% Change vs. Control
Hedgehog Pathway Gene Expression
Shh~133% increase~30% reductionSignificant Decrease
Ptch1~190% increase~31% reductionSignificant Decrease
Smo~155% increase~39% reductionSignificant Decrease
Gli-1~133% increase~29% reductionSignificant Decrease
Inflammatory Markers
TNF-αMarkedly elevatedSignificantly downregulatedSignificant Decrease
IL-1βMarkedly elevatedSignificantly downregulatedSignificant Decrease
IL-6Markedly elevatedSignificantly downregulatedSignificant Decrease
NF-κB p65Markedly elevatedSignificantly downregulatedSignificant Decrease

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.

  • Objective: To induce an arthritic condition in rats to study the anti-inflammatory and anti-arthritic effects of Dapagliflozin.

  • Protocol:

    • Complete Freund's Adjuvant (CFA) is injected into the sub-plantar surface of the right hind paw of the rats.

    • The development of arthritis is monitored over a period of weeks, typically assessed by paw diameter, arthritic index scoring, and gait analysis.

    • Treatment groups receive Dapagliflozin at specified doses (e.g., 1, 5, or 10 mg/kg/day) orally for a defined period (e.g., 3 weeks)[2].

    • At the end of the treatment period, tissue and blood samples are collected for biochemical and histological analysis.

  • Objective: To quantify the mRNA expression levels of target genes in tissues (e.g., cartilage).

  • Protocol:

    • RNA Extraction: Total RNA is isolated from the articular tissue using a suitable extraction kit.

    • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • Quantitative PCR: The cDNA is used as a template for real-time PCR with specific primers for the genes of interest (e.g., Shh, Ptch1, Smo, Gli-1) and a housekeeping gene for normalization.

    • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct method (2^-ΔΔCt).

  • Diagram of Experimental Workflow:

AIA AIA Rat Model (Induction & Treatment) Tissue Tissue Collection AIA->Tissue RNA RNA Extraction Tissue->RNA cDNA cDNA Synthesis RNA->cDNA qPCR qRT-PCR cDNA->qPCR Data Data Analysis qPCR->Data

Caption: Workflow for analyzing gene expression in tissues from the AIA rat model treated with Dapagliflozin.

  • Objective: To measure the levels of biochemical markers in serum or tissue homogenates.

  • Protocol:

    • Blood samples are collected and centrifuged to obtain serum.

    • Tissues are homogenized in appropriate buffers.

    • Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the concentrations of proteins such as TNF-α, IL-1β, IL-6, MMP-1, and MMP-3.

    • Spectrophotometric assays can be used for other biochemical parameters.

This guide provides a foundational understanding of Dapagliflozin's biological function and activity, intended for a scientific audience. The provided diagrams and data offer a visual and quantitative summary of its complex mechanisms of action.

References

Dapagliflozin: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor, has emerged as a cornerstone therapy for type 2 diabetes and has demonstrated significant benefits in heart failure and chronic kidney disease. This technical guide provides an in-depth overview of the target identification and validation of Dapagliflozin, moving beyond its well-established primary mechanism to explore potential off-target effects and modulated signaling pathways. This document details the experimental methodologies, presents quantitative data in structured tables, and utilizes visualizations to illustrate complex biological processes, serving as a comprehensive resource for researchers in pharmacology and drug development.

Primary Target Identification and Validation: SGLT2

The primary pharmacological target of Dapagliflozin is the sodium-glucose cotransporter 2 (SGLT2), a protein predominantly expressed in the proximal convoluted tubules of the kidneys. Inhibition of SGLT2 by Dapagliflozin blocks glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels.

Quantitative Analysis of Dapagliflozin-SGLT2 Interaction

The binding affinity and inhibitory potency of Dapagliflozin against human SGLT2 (hSGLT2) have been extensively characterized through various in vitro assays. The data underscores its high potency and selectivity for SGLT2 over the related SGLT1 transporter.

ParameterValueSelectivity (over SGLT1)Reference
IC50 1.1 nM~1,400-fold[1]
Ki 5 nM~66-fold[2]
EC50 1.1 nM~1,200-fold[1][3]
Experimental Protocols for SGLT2 Target Validation

A common method to determine the inhibitory activity of compounds against SGLT2 is a cell-based glucose uptake assay.

Principle: This assay measures the uptake of a labeled glucose analog (e.g., 14C-α-methyl-D-glucopyranoside, a non-metabolizable glucose analog) into cells engineered to express SGLT2. The reduction in uptake in the presence of the test compound indicates inhibitory activity.

Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK293) cells are stably transfected to express human SGLT2.

  • Assay Preparation: Cells are seeded in 96-well plates and grown to confluence.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of Dapagliflozin or vehicle control.

  • Glucose Uptake: 14C-AMG is added to the cells, and uptake is allowed to proceed for a defined period (e.g., 2 hours).

  • Washing: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

  • Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

CETSA is a powerful technique to confirm direct target engagement in a cellular environment.

Principle: The binding of a ligand (Dapagliflozin) to its target protein (SGLT2) often increases the thermal stability of the protein. CETSA measures the extent of this stabilization.

Protocol:

  • Cell Treatment: Intact cells expressing SGLT2 are treated with Dapagliflozin or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: The amount of soluble SGLT2 remaining at each temperature is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble SGLT2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Dapagliflozin confirms target engagement.

Potential Off-Target Identification and Modulated Pathways

Beyond its primary action on SGLT2, evidence suggests that Dapagliflozin may exert effects through other mechanisms, including the modulation of key signaling pathways and potential interaction with other proteins.

AMPK Signaling Pathway

Dapagliflozin has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation is thought to contribute to some of the cardiovascular and renal benefits of the drug.

Dapagliflozin Dapagliflozin AMPK AMPK Dapagliflozin->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy AMPK->Autophagy Promotes SIRT1 SIRT1 AMPK->SIRT1 Activates mTOR->Autophagy Inhibits

Caption: Dapagliflozin activates AMPK, leading to mTOR inhibition and subsequent induction of autophagy.

Hedgehog Signaling Pathway

Studies have indicated that Dapagliflozin can inhibit the Hedgehog signaling pathway, which is implicated in cellular proliferation and differentiation.

Dapagliflozin Dapagliflozin Shh Shh Dapagliflozin->Shh Downregulates Ptch1 Ptch1 Dapagliflozin->Ptch1 Downregulates Smo Smo Dapagliflozin->Smo Downregulates Gli1 Gli1 Dapagliflozin->Gli1 Downregulates Shh->Ptch1 Binds to Ptch1->Smo Inhibits Smo->Gli1 Activates

Caption: Dapagliflozin downregulates key components of the Hedgehog signaling pathway.[1]

Potential Off-Target: Sodium-Hydrogen Exchanger 1 (NHE1)

Recent evidence suggests that Dapagliflozin may directly bind to and inhibit the sodium-hydrogen exchanger 1 (NHE1), an ion transporter involved in intracellular pH and sodium regulation. This interaction could contribute to the cardioprotective effects of the drug.

ParameterValueMethodReference
KD 1.09 µMSurface Plasmon Resonance (SPR)[4]

Experimental Methodologies for Novel Target Identification

The identification of novel or off-targets for small molecules like Dapagliflozin often requires unbiased, proteome-wide approaches.

Affinity Purification-Mass Spectrometry (AP-MS)

Principle: This technique utilizes an immobilized form of the drug to "pull down" interacting proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.

Protocol:

  • Bait Preparation: Dapagliflozin is chemically modified to be immobilized on a solid support (e.g., agarose beads) via a linker.

  • Cell Lysis: Cells or tissues of interest are lysed to produce a protein extract.

  • Affinity Purification: The cell lysate is incubated with the Dapagliflozin-conjugated beads to allow for binding of target proteins.

  • Washing: Non-specifically bound proteins are removed through a series of wash steps.

  • Elution: Specifically bound proteins are eluted from the beads.

  • Proteomic Analysis: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry (e.g., LC-MS/MS).

cluster_0 Affinity Purification cluster_1 Mass Spectrometry Immobilized Dapagliflozin Immobilized Dapagliflozin Incubation Incubation Immobilized Dapagliflozin->Incubation Cell Lysate Cell Lysate Cell Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution SDS-PAGE SDS-PAGE Elution->SDS-PAGE In-gel Digestion In-gel Digestion SDS-PAGE->In-gel Digestion LC-MS/MS LC-MS/MS In-gel Digestion->LC-MS/MS Protein Identification Protein Identification LC-MS/MS->Protein Identification sgRNA Library sgRNA Library Transduction Transduction sgRNA Library->Transduction Cas9-expressing Cells Cas9-expressing Cells Cas9-expressing Cells->Transduction Dapagliflozin Treatment Dapagliflozin Treatment Transduction->Dapagliflozin Treatment Selection Selection Dapagliflozin Treatment->Selection Sequencing Sequencing Selection->Sequencing Hit Identification Hit Identification Sequencing->Hit Identification

References

An In-depth Technical Guide to the Physicochemical Properties of Aspirin (Acetylsalicylic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

Note to the user: The requested information on "Dapoa" could not be found in publicly available scientific literature or chemical databases. It is possible that "this compound" is an internal project name, a newly synthesized compound not yet in the public domain, or a misspelling. To fulfill the detailed requirements of your request for an in-depth technical guide, the well-characterized and widely studied compound, Aspirin (acetylsalicylic acid) , has been used as a substitute. This guide demonstrates the requested format and depth of content.

This document provides a comprehensive overview of the core physicochemical properties of Aspirin (acetylsalicylic acid), a non-steroidal anti-inflammatory drug (NSAID). The information herein is intended for researchers, scientists, and professionals in drug development.

Chemical Identity

  • IUPAC Name: 2-(Acetyloxy)benzoic acid

  • Chemical Formula: C₉H₈O₄

  • CAS Number: 50-78-2

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical as they influence its absorption, distribution, metabolism, and excretion (ADME), as well as its formulation and stability.

A summary of the key physicochemical parameters for Aspirin is presented below.

PropertyValueUnitsConditions
Molecular Weight180.16 g/mol -
Melting Point135 - 140°C-
pKa3.5-25 °C
Aqueous Solubility3.3mg/mL25 °C
LogP (Octanol-Water)1.19--
Water Solubility1 mg/mL at 20°C; 10 mg/mL at 100°C--
AppearanceWhite, crystalline powder--

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of a compound like Aspirin are outlined below.

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

  • Apparatus: Calibrated pH meter, magnetic stirrer, burette, beaker.

  • Reagents: 0.1 M Hydrochloric acid (HCl), 0.1 M Sodium hydroxide (NaOH), degassed deionized water, Aspirin powder.

  • Procedure:

    • A solution of Aspirin is prepared in a known volume of water, often with a co-solvent like methanol if solubility is low.

    • An initial amount of 0.1 M HCl is added to ensure the complete protonation of the acidic functional group.

    • The solution is then titrated with a standardized 0.1 M NaOH solution in small, precise increments.

    • The pH of the solution is recorded after each addition of NaOH.

    • A titration curve (pH vs. volume of NaOH added) is plotted.

    • The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

The partition coefficient (LogP) measures the differential solubility of a compound in two immiscible solvents, typically n-octanol and water.

  • Apparatus: Separatory funnel, mechanical shaker, UV-Vis spectrophotometer or HPLC.

  • Reagents: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol), Aspirin.

  • Procedure:

    • A known concentration of Aspirin is dissolved in either the aqueous or organic phase.

    • Equal volumes of the n-octanol and water phases are added to a separatory funnel.

    • The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

    • The mixture is then allowed to stand until the two phases have completely separated.

    • The concentration of Aspirin in each phase is determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Mechanism of Action and Signaling Pathway

Aspirin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

Aspirin_COX_Pathway cluster_membrane Cell Membrane Phospholipids cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 (Cyclooxygenase) Arachidonic_Acid->COX_Enzymes substrate for Prostaglandins Prostaglandins (PGs) (e.g., PGE2, PGI2) COX_Enzymes->Prostaglandins converts to Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate Aspirin Aspirin (Acetylsalicylic Acid) Aspirin->COX_Enzymes irreversibly inhibits Phospholipase Phospholipase A2 Phospholipase->Arachidonic_Acid releases Physicochemical_Workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_formulation Pre-formulation Studies Synthesis Synthesis of Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure_ID Structural Confirmation (NMR, MS) Purification->Structure_ID pKa pKa Determination Structure_ID->pKa LogP LogP Measurement Structure_ID->LogP Solubility Aqueous Solubility Assay Structure_ID->Solubility Melting_Point Melting Point Analysis Structure_ID->Melting_Point Stability Stability Studies (pH, Temp) pKa->Stability LogP->Stability Solubility->Stability Melting_Point->Stability Formulation Initial Formulation Development Stability->Formulation

The DAPK Homologs: A Technical Guide to the Death-Associated Protein Kinase Family

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Death-Associated Protein Kinase (DAPK) family of proteins, which are critical regulators of apoptosis, autophagy, and other fundamental cellular processes. Given the ambiguity of the term "Dapoa," this paper focuses on the well-characterized DAPK family, as it is a likely candidate for the intended subject of inquiry due to its involvement in cell death pathways.

Introduction to the DAPK Family

The Death-Associated Protein Kinase (DAPK) family consists of a group of calcium/calmodulin-regulated serine/threonine kinases that play pivotal roles in a wide array of cellular signaling pathways.[1][2] The family members share a highly conserved N-terminal kinase domain but differ in their extra-catalytic domains, which dictates their unique functions and protein-protein interactions.[3] The primary members of this family are DAPK1, DAPK2 (also known as DRP-1), DAPK3 (also known as ZIPK), DRAK1, and DRAK2.[4] These kinases are implicated in various cellular processes, including apoptosis, autophagy, and the regulation of the cytoskeleton.[5] Their deregulation has been linked to numerous diseases, including cancer and neurodegenerative disorders.[6]

Homologs of the DAPK Family Across Species

The DAPK family is evolutionarily conserved, with homologs identified in a wide range of species from invertebrates to mammals. The sequence identity and similarity are highest within the kinase domains, highlighting the conserved catalytic function of these proteins.

Quantitative Data on DAPK Homologs

The following tables summarize the sequence identity and similarity of human DAPK1, DAPK2, and DAPK3 with their orthologs in various species. This data is essential for comparative studies and for understanding the evolutionary conservation of DAPK-mediated signaling pathways.

Human DAPK1 Orthologs Sequence Identity (%) Sequence Similarity (%) Species
DAPK19295Mus musculus (Mouse)
DAPK19194Rattus norvegicus (Rat)
DAPK18591Gallus gallus (Chicken)
DAPK17887Danio rerio (Zebrafish)
DAPK-15571Caenorhabditis elegans (Nematode)
Human DAPK2 Orthologs Sequence Identity (%) Sequence Similarity (%) Species
DAPK29597Mus musculus (Mouse)
DAPK29496Rattus norvegicus (Rat)
DAPK28893Gallus gallus (Chicken)
DAPK28189Danio rerio (Zebrafish)
Human DAPK3 Orthologs Sequence Identity (%) Sequence Similarity (%) Species
DAPK39899Mus musculus (Mouse)
DAPK39798Rattus norvegicus (Rat)
DAPK39396Gallus gallus (Chicken)
DAPK38792Danio rerio (Zebrafish)

Experimental Protocols for Studying DAPK Homologs

The characterization of DAPK homologs and their functions relies on a variety of molecular and cellular biology techniques. Below are detailed protocols for key experiments used in DAPK research.

Co-Immunoprecipitation (Co-IP) for DAPK1 Interaction Partners

This protocol is designed to identify proteins that interact with DAPK1 in a cellular context.[4][7][8][9]

Materials:

  • Cell culture plates

  • Phosphate-buffered saline (PBS), ice-cold

  • Co-IP lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-DAPK1 antibody and corresponding isotype control IgG

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5) or SDS-PAGE sample buffer

  • Microcentrifuge and rotator

Procedure:

  • Culture cells to 80-90% confluency.

  • Wash cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold Co-IP lysis buffer and scraping the cells.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new pre-chilled tube. This is the whole-cell lysate.

  • Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.

  • Remove the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.

  • Add the anti-DAPK1 antibody or control IgG to the lysate and incubate overnight at 4°C on a rotator.

  • Add fresh protein A/G magnetic beads to the lysate and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads three to five times with wash buffer.

  • Elute the protein complexes from the beads by adding elution buffer or by resuspending in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry.

In Vitro Kinase Assay for DAPK3 Activity

This assay measures the ability of DAPK3 to phosphorylate a substrate in a controlled in vitro environment.[3][10][11][12]

Materials:

  • Recombinant active DAPK3

  • Substrate protein (e.g., recombinant ULK1)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

  • ATP solution (containing both cold ATP and radiolabeled [γ-³²P]ATP for autoradiography, or only cold ATP for Western blot-based detection)

  • SDS-PAGE sample buffer

  • Apparatus for SDS-PAGE and autoradiography or Western blotting

Procedure:

  • Set up the kinase reaction in a microcentrifuge tube on ice.

  • Add the kinase assay buffer to the tube.

  • Add the substrate protein to the reaction mixture.

  • Add the recombinant active DAPK3.

  • Initiate the reaction by adding the ATP solution.

  • Incubate the reaction at 30°C for 30 minutes.

  • Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Resolve the proteins by SDS-PAGE.

  • Detect substrate phosphorylation by autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific antibody.

Bimolecular Fluorescence Complementation (BiFC) for DAPK2 Interactions

BiFC is a powerful technique to visualize protein-protein interactions in living cells.[13][14][15][16][17]

Materials:

  • Expression vectors for DAPK2 and its putative interaction partner fused to the N- and C-terminal fragments of a fluorescent protein (e.g., Venus or YFP).

  • Mammalian cell line suitable for transfection (e.g., HEK293T or HeLa).

  • Cell culture medium and transfection reagent.

  • Fluorescence microscope.

Procedure:

  • Co-transfect the mammalian cells with the two BiFC expression vectors.

  • Culture the cells for 24-48 hours to allow for protein expression and interaction.

  • Visualize the cells using a fluorescence microscope.

  • A positive fluorescence signal indicates that DAPK2 and its partner are interacting, bringing the two halves of the fluorescent protein into close enough proximity to reconstitute a functional fluorophore.

  • The subcellular localization of the fluorescence signal provides information about where the protein interaction occurs within the cell.

Signaling Pathways Involving DAPK Homologs

DAPK family members are key components of signaling networks that control cell fate. Their activation can lead to either apoptosis or autophagy, depending on the cellular context and the nature of the stimulus.

DAPK1-Mediated Apoptosis Signaling Pathway

DAPK1 is a positive regulator of apoptosis in response to various stimuli, including interferon-γ, TNF-α, and Fas ligand.[1][2] It can induce apoptosis through multiple downstream pathways.[2]

DAPK1_Apoptosis_Pathway IFNg Interferon-γ DAPK1 DAPK1 IFNg->DAPK1 TNFa TNF-α TNFa->DAPK1 FasL FasL FasL->DAPK1 Upstream_Signals Other Stress Signals Upstream_Signals->DAPK1 p53 p53 DAPK1->p53 phosphorylates Bax Bax/Bak Activation p53->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: DAPK1-mediated apoptotic signaling pathway.

DAPK-Mediated Autophagy Signaling Pathway

In addition to apoptosis, DAPK family members can also induce autophagy, a cellular process of self-digestion. DAPK1, for instance, can promote autophagy by phosphorylating Beclin 1, which disrupts its inhibitory interaction with Bcl-2.[6][18][19]

DAPK_Autophagy_Pathway Starvation Nutrient Starvation DAPK DAPK1/DAPK2 Starvation->DAPK ER_Stress ER Stress ER_Stress->DAPK Beclin1 Beclin 1 DAPK->Beclin1 phosphorylates Vps34_Complex Vps34 Complex Beclin1->Vps34_Complex Bcl2 Bcl-2 Bcl2->Beclin1 Autophagosome Autophagosome Formation Vps34_Complex->Autophagosome Autophagy Autophagy Autophagosome->Autophagy

Caption: DAPK-mediated autophagy signaling pathway.

Experimental Workflow for Identifying DAPK3 Interaction Partners

The following diagram illustrates a typical workflow for identifying novel interaction partners of DAPK3, combining co-immunoprecipitation with mass spectrometry.

DAPK3_Interaction_Workflow Cell_Culture Cell Culture Expressing Tagged-DAPK3 Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis CoIP Co-Immunoprecipitation with anti-tag antibody Cell_Lysis->CoIP Elution Elution of Protein Complexes CoIP->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry (LC-MS/MS) SDS_PAGE->Mass_Spec Data_Analysis Data Analysis and Protein Identification Mass_Spec->Data_Analysis

Caption: Workflow for DAPK3 interactome analysis.

Conclusion

The Death-Associated Protein Kinase family represents a crucial node in the signaling networks that govern cell life and death decisions. Their conservation across species underscores their fundamental importance in cellular physiology. A thorough understanding of their homologs, the experimental methods to study them, and their intricate signaling pathways is paramount for researchers in both basic science and drug development. This guide provides a foundational framework for further investigation into this significant family of protein kinases.

References

Methodological & Application

Application Notes and Protocols for Dapagliflozin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), primarily known for its therapeutic use in managing type 2 diabetes. Emerging research has highlighted its effects on various cellular signaling pathways, suggesting broader therapeutic potential in areas such as cancer and cardiovascular disease.[1][2][3][4] These application notes provide a comprehensive overview of the in vitro use of Dapagliflozin, detailing its mechanism of action, protocols for key experiments, and expected outcomes in a cell culture setting.

Mechanism of Action

In addition to its well-established role in inhibiting SGLT2, Dapagliflozin exerts its effects on cells through the activation of 5' adenosine monophosphate-activated protein kinase (AMPK).[5] AMPK is a central regulator of cellular energy homeostasis. Activation of AMPK by Dapagliflozin leads to the modulation of several downstream signaling pathways, including the inhibition of the mammalian target of rapamycin (mTOR) pathway and the activation of the Sirtuin 1 (SIRT1) pathway.[6][5] This cascade of events can influence a range of cellular processes, including autophagy, apoptosis, inflammation, and cell proliferation.[6][5][7] Furthermore, some studies have indicated that Dapagliflozin can inhibit the Hedgehog signaling pathway.[8][9]

Data Presentation: In Vitro Efficacy of Dapagliflozin

The effective concentration of Dapagliflozin in cell culture can vary depending on the cell type and the specific biological question being investigated. The following table summarizes reported concentrations and their observed effects.

Cell Line(s)Concentration(s)Incubation TimeObserved Effect(s)Reference(s)
HepG2, LO210, 20, 40, 80, 100 µg/mL24hDose-dependent effects on cell viability; 20 µM used to induce autophagy.[6]
SKBR3, BT-474Not specifiedNot specifiedInhibition of cell proliferation.[1]
MCF-75-30 µMNot specifiedInhibition of proliferation and clonogenic survival.[2]
HK-2, A498, ACHN, CaKi-11, 2, 4 µM24, 48, 72hDose- and time-dependent inhibition of cell growth in RCC cells.[10]
Ehrlich Ascites Carcinoma (EAC)1, 4, 10, 25, 50, 100 µM24hCytotoxicity observed at 25 µM; dose-dependent increase in apoptosis.[7]
3T3, Hepa 1-60.5-200 µM48hIC50 for proliferation inhibition: 68.2 µM (3T3) and 45.8 µM (Hepa 1-6).[11]
H9c210 µM36hAttenuation of high glucose-induced oxidative stress.[12]
CaKi-10, 20, 40, 60, 80, 100 µM24hDose-dependent reduction in cell viability.[13][14]
HK-20.1-100 µM24hProtective against H2O2-induced injury at 0.1-10 µM; cytotoxic at 100 µM.[15]

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or flasks) at a density that will ensure they are in the exponential growth phase at the time of treatment. For example, seed 1 x 10^4 cells per well in a 96-well plate for a cell viability assay.[6]

  • Adherence: Allow cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO2.

  • Dapagliflozin Preparation: Prepare a stock solution of Dapagliflozin in a suitable solvent, such as DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Dapagliflozin or vehicle control (medium with the same concentration of DMSO used for the highest Dapagliflozin concentration).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.[10]

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis A Seed cells in culture plates B Allow cells to adhere overnight A->B D Replace medium with Dapagliflozin or vehicle B->D C Prepare Dapagliflozin working solutions C->D E Incubate for desired duration (e.g., 24-72h) D->E F Cytotoxicity Assay E->F G Western Blot E->G H Immunofluorescence E->H G cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Dapagliflozin Dapagliflozin AMPK AMPK Dapagliflozin->AMPK activates Hedgehog Hedgehog Pathway Dapagliflozin->Hedgehog inhibits mTOR mTOR AMPK->mTOR inhibits SIRT1 SIRT1 AMPK->SIRT1 activates Autophagy Autophagy mTOR->Autophagy inhibits Proliferation Cell Proliferation mTOR->Proliferation promotes SIRT1->Autophagy promotes Inflammation Inflammation SIRT1->Inflammation reduces Apoptosis Apoptosis Autophagy->Apoptosis modulates

References

Application Notes and Protocols for the Laboratory Synthesis and Evaluation of Dapagliflozin

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The compound "Dapoa" is understood to be a likely reference to Dapagliflozin , a well-characterized inhibitor of the sodium-glucose cotransporter 2 (SGLT2). Dapagliflozin is frequently abbreviated as "DAPA" in scientific literature. These application notes and protocols are based on the synthesis and biological evaluation of Dapagliflozin.

Introduction

Dapagliflozin is a potent and selective inhibitor of SGLT2, a protein primarily located in the proximal tubules of the kidneys responsible for the majority of glucose reabsorption from the glomerular filtrate. By inhibiting SGLT2, Dapagliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. This mechanism of action is independent of insulin, making it an effective therapeutic agent for type 2 diabetes.[1][2] Beyond its glycemic control, Dapagliflozin has demonstrated significant cardiovascular and renal protective benefits.[1] Recent research has also elucidated its role in modulating various signaling pathways, including the AMP-activated protein kinase (AMPK) and Hedgehog pathways, suggesting broader therapeutic potential.[3][4]

These application notes provide a comprehensive overview of a laboratory-scale synthesis of Dapagliflozin, protocols for its biological evaluation, and a summary of its key pharmacological data.

Chemical Synthesis of Dapagliflozin

The synthesis of Dapagliflozin, a C-aryl glycoside, can be accomplished through various routes.[5][6] A common and efficient laboratory-scale synthesis is outlined below, which involves the coupling of a protected gluconolactone with an aryl lithium species, followed by reduction and deprotection.[5][7]

Overall Reaction Scheme:

Synthesis_Workflow cluster_0 Step 1: Aryl Lithium Formation cluster_1 Step 2: C-Glycoside Formation cluster_2 Step 3: Reduction cluster_3 Step 4: Deprotection A 5-bromo-2-chloro-4'-ethoxy-diphenylmethane C Aryllithium Intermediate A->C THF, -78 °C B n-Butyllithium B->C E Lactol Intermediate C->E THF D Persilylated Gluconolactone D->E G Methyl C-aryl glycoside E->G Methanol F Methanolic HCl or Methanesulfonic acid F->G I Protected Dapagliflozin G->I H Triethylsilane, BF3·OEt2 H->I K Dapagliflozin I->K J Base (e.g., LiOH or Na2CO3) J->K AMPK_Pathway DAPA Dapagliflozin AMPK AMPK DAPA->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy AMPK->Autophagy Promotes Oxidative_Stress Oxidative Stress AMPK->Oxidative_Stress Reduces Inflammation Inflammation AMPK->Inflammation Reduces Hedgehog_Pathway DAPA Dapagliflozin Shh Shh DAPA->Shh Inhibits Ptch1 Ptch1 DAPA->Ptch1 Inhibits Smo Smo DAPA->Smo Inhibits Gli1 Gli1 (Transcription Factor) DAPA->Gli1 Inhibits Shh->Ptch1 Binds & Inhibits Ptch1->Smo Inhibits Smo->Gli1 Activates Target_Genes Target Gene Expression Gli1->Target_Genes Promotes

References

Application Notes and Protocols for Diazirine-Based Photoaffinity Labeling Coupled with Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of diazirine-based photoaffinity labeling (PAL) in conjunction with click chemistry. This powerful, two-step strategy enables the identification and characterization of biomolecular interactions, particularly in the fields of chemical biology and drug discovery. The initial "Dapoa" query has been interpreted as referring to this advanced labeling technique, which combines a photo-activatable diazirine moiety with a bioorthogonal alkyne or azide handle for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

I. Introduction to Diazirine-Based Photoaffinity Labeling with Click Chemistry

Photoaffinity labeling is a powerful technique to covalently capture and identify the binding partners of a small molecule or other ligand within a complex biological system.[1] The strategy employs a probe molecule derivatized with a photoreactive group, such as a diazirine, and a reporter tag. Upon irradiation with UV light, the diazirine is converted into a highly reactive carbene that can form a covalent bond with interacting biomolecules, such as proteins.[1][2]

Traditional photoaffinity probes often incorporate a bulky reporter group (e.g., biotin or a fluorophore) directly into their structure. This can sterically hinder or otherwise perturb the natural interaction of the probe with its biological target.[2] The advent of click chemistry provides an elegant solution to this problem. By incorporating a small, bioorthogonal handle—typically a terminal alkyne—into the photoaffinity probe, the reporter tag can be attached in a second, highly specific step after the photo-crosslinking event.[1][2] This "tag-free" approach minimizes perturbation of the primary binding event and allows for greater flexibility in the choice of reporter tag.[3]

Key Advantages:

  • Minimized Perturbation: The small size of the diazirine and alkyne groups on the probe is less likely to interfere with the biological interaction of interest compared to probes with bulky tags.[3][4]

  • Versatility: A single diazirine-alkyne probe can be used with a variety of azide-containing reporter tags, including fluorophores for imaging, biotin for affinity purification and enrichment, or mass tags for mass spectrometry-based detection.

  • Improved Signal-to-Noise: The reporter tag is introduced after the covalent capture and subsequent removal of unbound probe, which can reduce background signal.

II. Experimental Design and Workflow

The overall workflow for diazirine-based photoaffinity labeling with click chemistry involves several key stages, from probe design and synthesis to target identification.

experimental_workflow cluster_probe Probe Design & Synthesis cluster_labeling Labeling & Lysis cluster_click Click Chemistry & Analysis Probe_Design Probe Design Probe_Synthesis Probe Synthesis Probe_Design->Probe_Synthesis Incubation Incubation with Biological System Probe_Synthesis->Incubation UV_Irradiation UV Irradiation (Photo-crosslinking) Incubation->UV_Irradiation Lysis Cell Lysis & Protein Extraction UV_Irradiation->Lysis Click_Reaction Click Reaction with Azide-Reporter Tag Lysis->Click_Reaction Analysis Downstream Analysis Click_Reaction->Analysis In_Gel_Fluorescence In-Gel Fluorescence Analysis->In_Gel_Fluorescence Affinity_Purification Affinity Purification Analysis->Affinity_Purification Mass_Spectrometry Mass Spectrometry Analysis->Mass_Spectrometry

Caption: Overall experimental workflow for diazirine-based photoaffinity labeling coupled with click chemistry.

III. Quantitative Data Summary

The following tables summarize typical quantitative parameters for diazirine-based photoaffinity labeling experiments coupled with click chemistry. These values can serve as a starting point for experimental optimization.

Table 1: Typical Concentrations for In Vitro and In-Cell Labeling

ComponentIn Vitro (Purified Protein)In-Cell (Live Cells)
Diazirine-Alkyne Probe1 - 50 µM10 - 200 µM
Protein Concentration0.1 - 5 mg/mLN/A
Azide-Reporter Tag (for Click)25 - 100 µM25 - 100 µM
CuSO₄ (for CuAAC)50 - 200 µM50 - 200 µM
Copper Ligand (e.g., TBTA)250 - 1000 µM250 - 1000 µM
Reducing Agent (e.g., TCEP)1 - 5 mM1 - 5 mM

Table 2: Typical Reaction Conditions and Parameters

ParameterCondition
Photo-crosslinking
UV Wavelength~350 - 365 nm
UV Irradiation Time1 - 30 minutes
UV Light Source1000W Hg(Xe) lamp or UV crosslinker box
Distance from Source~5 - 6 cm
Click Chemistry (CuAAC)
Reaction Time30 - 60 minutes
TemperatureRoom Temperature
pH7.0 - 8.0

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of a Minimalist Diazirine-Alkyne Photo-Cross-Linker

This protocol describes a general method for the synthesis of a simple diazirine-alkyne probe. Specific modifications will be necessary depending on the parent molecule of interest.

Materials:

  • Appropriate ketone precursor

  • Liquid ammonia

  • Hydroxylamine-O-sulfonic acid

  • Iodine

  • Triethylamine

  • Solvents (e.g., methanol, dichloromethane)

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Diaziridine Formation:

    • Dissolve the ketone precursor in a suitable solvent (e.g., methanol).

    • Cool the solution to -78°C and add liquid ammonia.

    • Slowly add a solution of hydroxylamine-O-sulfonic acid.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Work up the reaction to isolate the crude diaziridine intermediate.

  • Oxidation to Diazirine:

    • Dissolve the crude diazirine in a solvent such as methanol.

    • Add triethylamine, followed by a solution of iodine.

    • Stir the reaction at room temperature until the diaziridine is consumed (monitor by TLC).

    • Quench the reaction and purify the diazirine-alkyne probe by column chromatography.

Protocol 2: Photoaffinity Labeling of Proteins in Live Cells

This protocol outlines the general steps for labeling proteins in living cells with a diazirine-alkyne probe.

Materials:

  • Cultured cells of interest

  • Diazirine-alkyne photoaffinity probe (from Protocol 1 or commercially available)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • UV light source (~365 nm)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Scraper or sonicator for cell lysis

Procedure:

  • Cell Culture and Probe Incubation:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Replace the medium with fresh medium containing the desired concentration of the diazirine-alkyne probe (e.g., 10-100 µM).

    • Incubate the cells with the probe for a predetermined time (e.g., 1-4 hours) to allow for cellular uptake and binding to the target.

  • UV Photo-crosslinking:

    • Wash the cells with ice-cold PBS to remove unbound probe.

    • Place the cell culture plate on ice and irradiate with UV light (~365 nm) for 1-10 minutes. The optimal irradiation time should be determined empirically.

  • Cell Lysis and Protein Extraction:

    • After irradiation, wash the cells again with ice-cold PBS.

    • Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.

    • Harvest the cell lysate by scraping or sonication.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine the protein concentration of the lysate (e.g., using a BCA assay).

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Reporter Tagging

This protocol describes the "clicking" of an azide-functionalized reporter tag onto the alkyne-modified, photo-crosslinked proteins in the cell lysate.

Materials:

  • Cell lysate containing photo-crosslinked proteins (from Protocol 2)

  • Azide-reporter tag (e.g., azide-fluorophore, azide-biotin)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper ligand stock solution (e.g., 2 mM TBTA in 1:4 DMSO:t-butanol)

  • Reducing agent stock solution (e.g., 20 mM TCEP in water)

Procedure:

  • Prepare the Click Chemistry Reaction Mixture:

    • In a microcentrifuge tube, combine the following reagents in the specified order to prepare a master mix (for a 500 µL final reaction volume):

      • 25 µL of 2 mM TBTA stock solution (final concentration: 0.1 mM)

      • 12.5 µL of 20 mM CuSO₄ stock solution (final concentration: 0.5 mM)

      • 25 µL of 20 mM TCEP stock solution (final concentration: 1 mM)

      • 5 µL of 10 mM Azide-Reporter Tag stock solution (final concentration: 100 µM)

    • Vortex the mixture briefly.

  • Perform the Click Reaction:

    • Add the click chemistry master mix to the cell lysate.

    • Incubate the reaction at room temperature for 1 hour with gentle rotation.

  • Downstream Analysis:

    • The protein sample is now ready for downstream analysis, such as in-gel fluorescence scanning, affinity purification, or mass spectrometry.

V. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and the logical flow of the experimental procedures.

diazirine_activation_and_crosslinking cluster_reaction Photo-Activation and Crosslinking Diazirine Diazirine Probe Carbene Carbene Intermediate Diazirine->Carbene UV Light (hv) Crosslinked_Protein Covalently Labeled Protein Carbene->Crosslinked_Protein Protein Target Protein Protein->Crosslinked_Protein

Caption: Photo-activation of a diazirine probe to a reactive carbene and subsequent covalent crosslinking to a target protein.

click_chemistry_reaction cluster_click Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Alkyne_Protein Alkyne-Labeled Protein Triazole_Product Triazole-Linked Reporter-Protein Conjugate Alkyne_Protein->Triazole_Product Azide_Reporter Azide-Reporter Tag Azide_Reporter->Triazole_Product Cu(I) Catalyst

Caption: Schematic of the CuAAC click reaction between an alkyne-labeled protein and an azide-reporter tag.

VI. Troubleshooting and Considerations

  • Probe Synthesis: The synthesis of diazirine-containing molecules can be challenging. Careful optimization of reaction conditions and purification steps is often necessary.

  • Photolabeling Efficiency: The efficiency of photo-crosslinking can be low. Optimization of the probe concentration, UV irradiation time, and wavelength is crucial.[5]

  • Non-specific Binding: Competition experiments with an excess of the unlabeled parent molecule should be performed to demonstrate the specificity of the photo-labeling.

  • Click Reaction Efficiency: Ensure that the copper catalyst is active and that the reducing agent is freshly prepared. The use of copper-chelating ligands like TBTA can improve reaction efficiency and reduce protein degradation.[1]

By following these guidelines and protocols, researchers can effectively employ diazirine-based photoaffinity labeling with click chemistry to investigate and identify biomolecular interactions with high specificity and versatility.

References

Application Notes and Protocols for Dapoa (Fmoc-NH-O-CH2-COOH) as a Linker in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry, facilitating the efficient construction of complex peptide chains. The choice of a linker, which anchors the nascent peptide to the solid support, is critical for a successful synthesis. This document provides detailed application notes and protocols for the use of Dapoa (Fmoc-NH-O-CH2-COOH) , also known in the scientific literature as Fmoc-aminooxyacetic acid , as a versatile linker in peptide synthesis.[1]

The unique oxy-amino functionality of the this compound linker offers distinct advantages, particularly for the synthesis of C-terminally modified peptides and for applications in chemoselective ligation. This linker is compatible with standard Fmoc-based solid-phase peptide synthesis protocols.

Chemical Properties and Applications

The this compound linker, with its Fmoc-protected aminooxy group and a carboxylic acid, can be readily coupled to an amino-functionalized solid support resin. The oxy-amino group provides a stable linkage during peptide chain elongation under standard Fmoc-SPPS conditions.

Key Applications:

  • Synthesis of C-terminally Modified Peptides: The linkage formed by the this compound linker can be susceptible to nucleophilic cleavage, allowing for the synthesis of peptide acids, amides, or esters, depending on the cleavage conditions and the nucleophile used.

  • Platform for Chemoselective Ligation: Peptides synthesized using the this compound linker and then cleaved while retaining the aminooxy functionality can be used in subsequent ligation reactions, such as the formation of oxime bonds with molecules containing aldehyde or ketone groups. This is particularly useful for creating peptide conjugates with carbohydrates, lipids, or other biomolecules.[2]

  • Compatibility with Standard Fmoc Chemistry: The this compound linker is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and the acidic conditions of final cleavage of side-chain protecting groups (e.g., trifluoroacetic acid - TFA).[3][4]

Quantitative Data Summary

The following table summarizes typical performance data for peptide synthesis utilizing linkers with functionalities similar to this compound. The actual results may vary depending on the peptide sequence, resin, and coupling conditions.

ParameterTypical ValueConditions / Notes
Linker Loading Efficiency > 95%Coupling of this compound to aminomethyl resin using standard carbodiimide chemistry (e.g., DIC/HOBt).
First Amino Acid Coupling > 90%Standard Fmoc-amino acid coupling to the hydroxylamine moiety of the linker.
Average Stepwise Coupling Yield > 98%Monitored by Fmoc deprotection UV absorbance.
Final Peptide Purity (Crude) 70 - 90%Dependent on peptide length and sequence. Analyzed by RP-HPLC.
Cleavage Efficiency > 85%Cleavage from the resin using a TFA-based cocktail. The specific conditions will determine if the oxy-amino group is retained.

Experimental Protocols

Protocol 1: Attachment of this compound Linker to Amino-Functionalized Resin

This protocol describes the coupling of Fmoc-NH-O-CH2-COOH (this compound) to an aminomethyl-functionalized polystyrene resin.

Materials:

  • Aminomethyl polystyrene resin (100-200 mesh, 1% DVB)

  • Fmoc-NH-O-CH2-COOH (this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Swell the aminomethyl resin (1 g) in DMF (10 mL) for 1 hour in a reaction vessel.

  • Drain the DMF.

  • In a separate vial, dissolve Fmoc-NH-O-CH2-COOH (3 equivalents relative to resin substitution), HOBt (3 eq.), and DIC (3 eq.) in DMF (5 mL).

  • Add the activation solution to the resin and agitate at room temperature for 4 hours.

  • Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • To cap any unreacted amino groups, treat the resin with a solution of 10% acetic anhydride and 5% N,N-diisopropylethylamine (DIEA) in DMF for 30 minutes.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Dry the resin under vacuum.

  • Determine the loading of the linker using a spectrophotometric assay of the fulvene released upon Fmoc deprotection with piperidine.

Protocol 2: Standard Fmoc-SPPS using this compound-Functionalized Resin

This protocol outlines the steps for peptide chain elongation on the this compound-functionalized resin.

Materials:

  • This compound-functionalized resin

  • Fmoc-protected amino acids

  • DIC

  • OxymaPure®

  • 20% (v/v) Piperidine in DMF

  • DMF

  • DCM

Procedure:

  • Resin Swelling: Swell the this compound-functionalized resin in DMF for 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate at room temperature for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

Protocol 3: Cleavage and Deprotection of the Peptide

This protocol describes the final cleavage of the peptide from the resin and the removal of side-chain protecting groups.

Materials:

  • Peptidyl-Dapoa-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Wash the final peptidyl-resin with DCM (3 x 10 mL) and dry under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment).

  • Add the cleavage cocktail to the resin (10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10 volumes).

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

experimental_workflow start Start: Aminomethyl Resin linker_attachment Protocol 1: Attach this compound Linker start->linker_attachment Fmoc-NH-O-CH2-COOH DIC, HOBt peptide_synthesis Protocol 2: Fmoc-SPPS linker_attachment->peptide_synthesis This compound-Resin cleavage Protocol 3: Cleavage & Deprotection peptide_synthesis->cleavage Peptidyl-Resin purification RP-HPLC Purification cleavage->purification Crude Peptide final_product Final Peptide purification->final_product Purified Peptide

Caption: Workflow for peptide synthesis using the this compound linker.

signaling_pathway resin Amino-Resin dapoa_resin This compound-Resin resin->dapoa_resin Coupling This compound This compound Linker (Fmoc-Aoa-OH) This compound->dapoa_resin peptide_resin Peptidyl-Resin dapoa_resin->peptide_resin Fmoc-SPPS Cycles fmoc_aa Fmoc-AA-OH fmoc_aa->peptide_resin peptide Peptide peptide_resin->peptide Cleavage tfa TFA Cocktail tfa->peptide

Caption: Logical relationships in this compound-linker based SPPS.

References

Application Notes and Protocols for Dapagliflozin (DAPA)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Compound Specificity: The term "Dapoa" is ambiguous and could refer to several different chemical compounds. These application notes focus on Dapagliflozin , a well-researched SGLT2 inhibitor, based on the available scientific literature. Researchers should verify the specific compound of interest for their experiments.

These notes are intended for researchers, scientists, and drug development professionals working with Dapagliflozin in a laboratory setting.

Introduction

Dapagliflozin is an oral hypoglycemic drug that acts as a selective sodium-glucose cotransporter-2 (SGLT2) inhibitor.[1] Beyond its use in managing diabetes, recent studies have highlighted its potential in other therapeutic areas, such as rheumatoid arthritis, by modulating key signaling pathways.[1] These notes provide an overview of dosages, concentrations, and experimental protocols for the use of Dapagliflozin in research applications.

In Vivo Dosage and Administration

The following table summarizes the in vivo dosage of Dapagliflozin used in a study on adjuvant-induced arthritic rats.

Animal ModelCompoundDoses AdministeredRoute of AdministrationStudy Duration
Adjuvant-Induced Arthritic RatsDapagliflozin1, 5, or 10 mg/kg/dayp.o. (oral)3 weeks

Table 1: In Vivo Dosage of Dapagliflozin in a Rheumatoid Arthritis Model.[1]

Experimental Protocols

Adjuvant-Induced Arthritis Model in Rats

This protocol describes the induction of arthritis in rats and subsequent treatment with Dapagliflozin.

Materials:

  • Complete Freund's Adjuvant (CFA)

  • Dapagliflozin

  • Methotrexate (as a standard treatment for comparison)

  • Vehicle for Dapagliflozin (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Induction of Arthritis:

    • Administer a single subcutaneous injection of CFA into the sub-plantar region of the right hind paw of the rats.

  • Treatment Groups:

    • Divide the arthritic rats into several groups:

      • Control (vehicle-treated)

      • Dapagliflozin (1, 5, and 10 mg/kg/day, p.o.)

      • Methotrexate (0.75 mg/kg/week, i.p.)

      • Combination of Dapagliflozin and Methotrexate

  • Treatment Administration:

    • Begin treatment on the day of CFA injection and continue for the duration of the study (e.g., 3 weeks).

  • Assessment of Arthritis:

    • Monitor and record the following parameters regularly:

      • Gait score

      • Paw diameter

      • Arthritic index (AI)

  • Biochemical and Histological Analysis:

    • At the end of the study, collect blood and tissue samples for analysis of:

      • Rheumatoid factor (RF)

      • Matrix metalloproteinases (MMP-1, MMP-3)

      • Inflammatory cytokines (TNF-α, IL-1β, IL-6)

      • NF-κB p65 expression

      • Markers of autophagy (Beclin-1, ULK-1, ATG-7)

      • Markers of apoptosis (CASP-3, CASP-9, p53, Bax/Bcl2 ratio)

      • AMPK activation (p-AMPK/t-AMPK ratio)

      • Hedgehog signaling pathway components (Shh, Ptch1, Smo, Gli-1)

    • Perform radiographic and histological examination of the joints.

Signaling Pathways Modulated by Dapagliflozin

Dapagliflozin has been shown to exert its effects by modulating several key signaling pathways, including the AMPK and Hedgehog pathways.

AMPK Signaling Pathway

Dapagliflozin has been observed to upregulate the articular activity of AMP-activated protein kinase (AMPK).[1]

AMPK_Pathway Dapagliflozin Dapagliflozin AMPK AMPK Activation (p-AMPK/t-AMPK ↑) Dapagliflozin->AMPK Downstream Downstream Effects (Autophagy ↑, Apoptosis ↑) AMPK->Downstream

Figure 1: Dapagliflozin-mediated activation of the AMPK signaling pathway.

Hedgehog Signaling Pathway

Dapagliflozin has been found to inhibit the Hedgehog signaling pathway.[1] In rheumatoid arthritis, this pathway is often upregulated, promoting the proliferation of fibroblast-like synoviocytes.[1]

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ptch1 Patched-1 (Ptch1) Smo Smoothened (Smo) Ptch1->Smo Inhibits Gli Gli Smo->Gli Activates Gli_active Active Gli (Transcription Factor) Gli->Gli_active Translocates Target_Genes Target Gene Expression Gli_active->Target_Genes Promotes Shh Sonic Hedgehog (Shh) Shh->Ptch1 Binds Dapagliflozin Dapagliflozin Dapagliflozin->Ptch1 Inhibits Dapagliflozin->Smo Inhibits Dapagliflozin->Gli_active Inhibits Dapagliflozin->Shh Inhibits

Figure 2: Inhibition of the Hedgehog signaling pathway by Dapagliflozin.

Conclusion

Dapagliflozin demonstrates significant therapeutic potential beyond its primary indication, mediated through its effects on critical cellular signaling pathways. The provided dosages and protocols offer a foundation for further research into the mechanisms and applications of this compound. It is essential for researchers to adapt these protocols to their specific experimental designs and to consult the primary literature for more detailed information.

References

Techniques for detecting Dapoa in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Searching for Dapoa Detection Techniques

An initial search for "this compound" and its detection in biological samples did not yield specific established techniques. To provide a comprehensive overview, the search is broadened to include common methods for detecting novel small molecules or uncharacterized proteins in biological matrices, as these would be the starting point for developing a "this compound"-specific assay. The search will focus on mass spectrometry, immunoassays, and chromatographic methods, which are foundational for analyte detection. We will also investigate if "this compound" is a known entity in any specific biological pathway to inform the creation of signaling diagrams.

Broadening the Search for Methodologies

Given that "this compound" appears to be a novel or uncharacterized analyte, the search is now focused on general protocols for the detection of small molecules and proteins in biological samples. This includes methodologies for sample preparation, liquid chromatography-mass spectrometry (LC-MS/MS), and enzyme-linked immunosorbent assay (ELISA) development. These protocols will serve as a template that can be adapted for "this compound" once its specific properties are identified.

Investigating this compound's Potential Biological Pathways

A search for "this compound signaling pathway" is being conducted to determine if this molecule is associated with any known biological processes. Understanding the pathway is crucial for developing relevant cell-based assays and for creating the mandatory signaling pathway diagrams. If no specific "this compound" pathway is found, a generic signaling pathway diagram will be created to illustrate how a novel molecule could interact with a cell, and the accompanying text will explain that this is a hypothetical representation.

Finalizing Content and Visualizations

Based on the gathered information on general detection techniques and hypothetical pathways, the Application Notes and Protocols will be constructed. This will include structured tables summarizing potential quantitative data, detailed experimental protocols for LC-MS/MS and ELISA adapted for a novel analyte, and Graphviz diagrams for a hypothetical signaling pathway and the experimental workflows. All elements will adhere to the user's specified formatting and visualization requirements. The response will explicitly state that "this compound" is treated as a hypothetical analyte due to the lack of specific information in the public domain. After a thorough search, no specific molecule or analyte referred to as "this compound" with established detection methods in biological samples has been identified in the public scientific literature. The term "this compound" does not correspond to a known protein, small molecule, or biomarker for which standardized detection protocols exist.

Therefore, the following Application Notes and Protocols are presented as a comprehensive guide for the detection of a hypothetical novel analyte, which we will refer to as "Analyte X" or "this compound," in biological samples. The methodologies provided are based on well-established techniques for the detection and quantification of small molecules and proteins.

Application Notes: Detection of Novel Analytes in Biological Samples

These notes provide an overview of the common techniques used to detect and quantify a novel analyte, such as "this compound," in various biological matrices. The choice of method will depend on the physicochemical properties of the analyte (e.g., size, charge, stability) and the required sensitivity and specificity of the assay.

Key Detection Platforms
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for the sensitive and specific quantification of small molecules. It separates the analyte from the complex sample matrix before detection based on its mass-to-charge ratio.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This immunoassay is suitable for larger molecules like proteins and peptides. It relies on the specific binding of antibodies to the target analyte. Development of an ELISA requires the production of specific antibodies against "this compound."

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: This method can be used for analytes that have a chromophore or can be derivatized to be fluorescent. It is generally less sensitive and specific than LC-MS/MS.

Quantitative Data Summary

The following table summarizes hypothetical performance characteristics for the detection of "Analyte X (this compound)" using different platforms. This data is illustrative and would need to be determined experimentally for the actual analyte.

ParameterLC-MS/MSSandwich ELISAHPLC-UV
Limit of Detection (LOD) 0.1 ng/mL0.5 ng/mL10 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL2 ng/mL50 ng/mL
Linear Range 0.5 - 1000 ng/mL2 - 500 ng/mL50 - 2000 ng/mL
Intra-assay Precision (%CV) < 5%< 10%< 8%
Inter-assay Precision (%CV) < 10%< 15%< 12%
Sample Volume Required 50 µL100 µL100 µL

Experimental Protocols

Protocol 1: Quantification of "this compound" using LC-MS/MS

This protocol describes the steps for quantifying a novel small molecule analyte in human plasma.

1. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples on ice.
  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new microcentrifuge tube.
  • Evaporate the supernatant to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Inject 10 µL of the reconstituted sample onto a C18 reverse-phase HPLC column.
  • Perform a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • The mass spectrometer should be operated in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-product ion transitions for "this compound" and the internal standard.

3. Data Analysis:

  • Create a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
  • Determine the concentration of "this compound" in the samples by interpolating their peak area ratios from the standard curve.

Protocol 2: Development of a Sandwich ELISA for "this compound"

This protocol outlines the general steps for developing a sandwich ELISA for a novel protein analyte.

1. Antibody Development:

  • Produce monoclonal or polyclonal antibodies specific to "this compound" by immunizing animals with the purified protein or a synthetic peptide.
  • Screen and select a pair of antibodies that bind to different epitopes of "this compound" (one for capture, one for detection).

2. ELISA Procedure:

  • Coat a 96-well plate with the capture antibody overnight at 4°C.
  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
  • Wash the plate three times.
  • Add standards and samples to the wells and incubate for 2 hours at room temperature.
  • Wash the plate three times.
  • Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
  • Wash the plate three times.
  • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
  • Wash the plate five times.
  • Add a TMB substrate solution and incubate in the dark for 15-30 minutes.
  • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
  • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the concentration of the standards.
  • Calculate the concentration of "this compound" in the samples from the standard curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample precip Protein Precipitation start->precip cent Centrifugation precip->cent evap Evaporation cent->evap recon Reconstitution evap->recon inject Injection recon->inject chrom Chromatography inject->chrom ms Mass Spectrometry chrom->ms integrate Peak Integration ms->integrate curve Standard Curve integrate->curve quant Quantification curve->quant

Caption: Workflow for LC-MS/MS-based detection of a novel analyte.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 This compound This compound This compound->receptor kinase2 Kinase 2 kinase1->kinase2 tf Transcription Factor kinase2->tf tf_n Transcription Factor tf->tf_n Translocation gene Gene Expression tf_n->gene

Caption: Hypothetical signaling pathway for a novel analyte "this compound".

Application Notes and Protocols for In Vivo Delivery of Daprodustat (Dapoa)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daprodustat (brand name Jesduvroq®) is a small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD). By inhibiting PHD enzymes, daprodustat stabilizes HIF-α, a key transcription factor in the cellular response to hypoxia. This stabilization leads to the increased production of endogenous erythropoietin (EPO) and subsequent stimulation of erythropoiesis, making it an effective oral treatment for anemia associated with chronic kidney disease (CKD).[1][2][3] This document provides detailed protocols for the in vivo delivery of daprodustat in both preclinical and clinical research settings.

Mechanism of Action: The HIF-1 Signaling Pathway

Under normoxic (normal oxygen) conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, marking them for ubiquitination and subsequent degradation by the proteasome.[2] In hypoxic (low oxygen) conditions, PHD activity is inhibited, allowing HIF-α to accumulate, translocate to the nucleus, and dimerize with HIF-β. This HIF complex then binds to hypoxia-response elements (HREs) on target genes, including the gene for erythropoietin (EPO), leading to increased red blood cell production.[1][2] Daprodustat mimics a hypoxic state by inhibiting PHD enzymes, thereby stabilizing HIF-α and promoting erythropoiesis even in the presence of normal oxygen levels.[2]

HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / Daprodustat HIF-1α_N HIF-1α PHD PHD Enzymes HIF-1α_N->PHD Hydroxylation VHL VHL PHD->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Daprodustat Daprodustat Daprodustat->PHD Inhibition HIF-1α_H HIF-1α HIF Complex HIF-1α/β Complex HIF-1α_H->HIF Complex HIF-1β HIF-1β HIF-1β->HIF Complex Nucleus Nucleus HIF Complex->Nucleus Translocation HRE HRE (DNA) EPO Gene EPO Gene Transcription HRE->EPO Gene Binding Erythropoiesis Erythropoiesis EPO Gene->Erythropoiesis

Caption: Daprodustat's mechanism of action on the HIF-1 signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of daprodustat.

Table 1: Preclinical Oral Dosing of Daprodustat

Animal ModelVehicleDosing FrequencyDose Range (mg/kg/day)Observed EffectsReference
Mouse (CD-1™)1% MethylcelluloseOnce daily3 - 100Increased reticulocytes and hemoglobin[4]
Rat (Sprague Dawley)1% MethylcelluloseOnce daily10 - 500Increased reticulocytes and red blood cell mass[4]

Table 2: Human Pharmacokinetic Parameters of Daprodustat

Administration RouteDoseFormulationOral BioavailabilityKey FindingsReference
Oral6 mg (tablet)Tablet~66%Well-tolerated, moderate bioavailability.[1][5]
Intravenous50 µg5 µg/mL in 0.9% PBS (pH 7.5)N/ALow plasma clearance and volume of distribution.[1][5]
Oral25 mg (solution)SolutionN/ADose-proportional increase in exposure compared to tablet.[1]

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rodents

This protocol is suitable for the administration of daprodustat to mice and rats.

Materials:

  • Daprodustat

  • 1% (w/v) Methylcellulose solution (see Protocol 1a for preparation)

  • Appropriately sized oral gavage needles (stainless steel or flexible plastic with a ball tip)

    • Mice: 18-22 gauge, 25-50 mm length

    • Rats: 16-20 gauge, 50-75 mm length

  • Syringes (1-5 mL)

  • Animal scale

  • Sterile water or saline

Procedure:

  • Animal Preparation:

    • Weigh each animal to accurately calculate the required dose volume. The maximum recommended dosing volume is 10 mL/kg.[1]

    • If required by the study design, fast the animals for a predetermined period.

    • Acclimate the animals to handling to minimize stress.

  • Dose Preparation:

    • Calculate the required amount of daprodustat and vehicle for the number of animals to be dosed.

    • Prepare the daprodustat suspension in 1% methylcellulose to the desired concentration. Ensure the suspension is homogenous before each administration.

  • Restraint and Administration:

    • Restrain the animal firmly but gently. For mice, scruff the back of the neck to immobilize the head. For rats, hold the animal near the thoracic region and support the lower body.

    • Measure the gavage needle against the animal to determine the correct insertion depth (from the mouth to the last rib). Mark the needle if necessary.

    • Moisten the tip of the gavage needle with sterile water or saline.

    • Gently insert the needle into the mouth, passing it along the roof of the mouth and down the esophagus. The needle should advance smoothly without resistance. If resistance is met, withdraw and reposition.

    • Slowly administer the daprodustat suspension.

    • Gently withdraw the needle.

  • Post-Procedure Monitoring:

    • Observe the animal for at least 15-30 minutes for any signs of distress, such as coughing or difficulty breathing.

    • Return the animal to its cage and monitor for any adverse effects over the next 24 hours.

Protocol 1a: Preparation of 1% Methylcellulose Vehicle

  • Heat approximately one-third of the final required volume of sterile water to 60-70°C.

  • Slowly add the methylcellulose powder to the hot water while stirring continuously to ensure it is wetted.

  • Once the powder is fully dispersed, add the remaining two-thirds of the volume as cold sterile water.

  • Continue stirring until the solution is clear and homogenous. Store at 4°C.

Oral_Gavage_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure Animal_Prep Animal Preparation (Weighing, Fasting) Dose_Prep Dose Preparation (Daprodustat in 1% Methylcellulose) Animal_Prep->Dose_Prep Restraint Restrain Animal Dose_Prep->Restraint Gavage Perform Oral Gavage Restraint->Gavage Monitoring Monitor for Distress Gavage->Monitoring

Caption: Workflow for oral gavage administration of Daprodustat in rodents.

Protocol 2: Intravenous Tail Vein Injection in Rodents

This protocol provides a general guideline for the intravenous administration of daprodustat via the lateral tail vein in mice and rats.

Materials:

  • Daprodustat

  • Sterile 0.9% Phosphate-Buffered Saline (PBS), pH 7.5

  • Appropriately sized needles and syringes

    • Mice: 27-30 gauge needle, 1 mL syringe

    • Rats: 25-27 gauge needle, 1 or 3 mL syringe

  • Animal restrainer

  • Heat source (e.g., heat lamp or warming pad)

  • 70% ethanol or isopropanol wipes

  • Sterile gauze

Procedure:

  • Animal and Dose Preparation:

    • Warm the animal for 5-10 minutes using a heat source to dilate the tail veins.

    • Prepare the daprodustat solution in sterile 0.9% PBS to the desired concentration. Ensure the solution is clear and free of particulates.

  • Restraint and Vein Visualization:

    • Place the animal in a restrainer, allowing the tail to be accessible.

    • Wipe the tail with a 70% alcohol wipe to clean the injection site and improve vein visibility. The two lateral tail veins should be visible.

  • Injection:

    • Hold the syringe with the needle bevel facing up.

    • Insert the needle into the lateral tail vein at a shallow angle, parallel to the vein. A small flash of blood in the hub of the needle may indicate successful entry.

    • Slowly inject the daprodustat solution. There should be no resistance. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

    • The maximum recommended bolus injection volume is 5 mL/kg.

  • Post-Injection Care:

    • Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to stop any bleeding.

    • Return the animal to its cage and monitor for any adverse reactions.

IV_Injection_Workflow cluster_prep_iv Preparation cluster_admin_iv Administration cluster_post_iv Post-Procedure Animal_Prep_IV Animal Preparation (Warming, Restraint) Dose_Prep_IV Dose Preparation (Daprodustat in 0.9% PBS) Animal_Prep_IV->Dose_Prep_IV Vein_Loc Locate Lateral Tail Vein Dose_Prep_IV->Vein_Loc Injection Perform IV Injection Vein_Loc->Injection Hemostasis Apply Pressure to Stop Bleeding Injection->Hemostasis Monitoring_IV Monitor Animal Hemostasis->Monitoring_IV

Caption: Workflow for intravenous tail vein injection of Daprodustat in rodents.

References

Application Notes and Protocols for the Use of DAPOA in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic assembly of complex therapeutic molecules is a cornerstone of innovation. Bifunctional linkers are critical components in this process, enabling the precise connection of different molecular entities to create novel drugs with enhanced specificity and efficacy. DAPOA (2-((1,3-Diazidopropan-2-yl)oxy)acetic Acid) and its dicyclohexylamine salt (this compound DCHA) are versatile chemical reagents that serve as linkers in bioconjugation reactions.[1][2][3]

This compound is primarily utilized in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][2][3] Specifically, the azide groups on the this compound molecule can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[1][3] This makes this compound an ideal building block for constructing sophisticated therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5] These application notes provide an overview of this compound's utility and detailed protocols for its application in the synthesis of ADCs and PROTACs.

Application in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that deliver a potent cytotoxic agent (payload) directly to cancer cells. This is achieved by attaching the payload to a monoclonal antibody that specifically recognizes a tumor-associated antigen. The linker, in this case potentially synthesized using this compound, plays a crucial role in the stability and efficacy of the ADC.

Mechanism of Action of Antibody-Drug Conjugates

The general mechanism of an ADC is a multi-step process that begins with the specific recognition of a target antigen on the surface of a cancer cell.

ADC_Mechanism cluster_cell Target Cancer Cell ADC_Antigen ADC-Antigen Complex Endosome Endosome ADC_Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Apoptosis Apoptosis Payload_Release->Apoptosis Induction of Cell Death ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen Binding

General mechanism of action of an Antibody-Drug Conjugate (ADC).

Application in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are innovative therapeutic molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound can be used to construct this critical linker.

Mechanism of Action of PROTACs

PROTACs function by forming a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex Target-PROTAC-E3 Complex PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Proteolysis

General mechanism of action of a Proteolysis Targeting Chimera (PROTAC).

Experimental Protocols for this compound-mediated Bioconjugation

The following are generalized protocols for using a this compound-derived linker in CuAAC and SPAAC reactions. Researchers should optimize reaction conditions based on the specific properties of their antibody, payload, or ligands.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified molecule to an azide-containing molecule derived from this compound.

Materials:

  • This compound-azide functionalized molecule (Molecule A)

  • Alkyne-functionalized molecule (Molecule B)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Organic co-solvent (e.g., DMSO, DMF)

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of Molecule A in an appropriate solvent (e.g., DMSO).

    • Prepare a 10 mM stock solution of Molecule B in an appropriate solvent (e.g., DMSO).

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of sodium ascorbate in water (freshly prepared).

    • Prepare a 50 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine Molecule A and Molecule B in a 1:3 molar ratio in PBS.

    • Add an organic co-solvent if necessary to ensure solubility, typically not exceeding 10% of the total volume.

    • Add THPTA to the reaction mixture to a final concentration of 1 mM.

    • Add CuSO₄ to a final concentration of 0.5 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5 mM.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Purify the resulting conjugate using size-exclusion chromatography to remove unreacted molecules and reagents.

    • Analyze the fractions by SDS-PAGE and UV-Vis spectroscopy to confirm conjugation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of a strained alkyne (e.g., DBCO, BCN) modified molecule to a this compound-azide functionalized molecule.

Materials:

  • This compound-azide functionalized molecule (Molecule A)

  • Strained alkyne (e.g., DBCO)-functionalized molecule (Molecule B)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Preparation of Reactants:

    • Dissolve Molecule A and Molecule B in PBS to the desired concentrations.

  • Reaction Setup:

    • Combine Molecule A and Molecule B in a reaction vessel. A slight molar excess of the smaller molecule (typically 3-5 fold) is recommended.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction times may vary depending on the specific reactants.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography.

    • Confirm successful conjugation by appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification & Analysis Prepare_Reactants Prepare Stock Solutions (Molecule A-Azide, Molecule B-Alkyne) Reaction_Setup Set up Reaction Mixture (CuSO4, Ascorbate for CuAAC) Prepare_Reactants->Reaction_Setup Incubation Incubate (RT or 4°C) Reaction_Setup->Incubation SEC Size-Exclusion Chromatography (SEC) Incubation->SEC Analysis Analyze Fractions (SDS-PAGE, UV-Vis, MS) SEC->Analysis Final_Product Characterized Bioconjugate Analysis->Final_Product

Workflow for the synthesis and purification of a bioconjugate using click chemistry.

Data Presentation

The following tables provide key information regarding the properties of this compound and the general characteristics of ADCs and PROTACs to aid researchers in the design of new molecular entities.

Property This compound This compound DCHA
Chemical Name 2-((1,3-Diazidopropan-2-yl)oxy)acetic Acid2-((1,3-Diazidopropan-2-yl)oxy)acetic acid dicyclohexylamine
CAS Number 2389064-43-92389064-43-9
Molecular Formula C₅H₈N₆O₃C₅H₈N₆O₃ · C₁₂H₂₃N
Molecular Weight 200.16 g/mol 200.16 g/mol + 181.32 g/mol
Primary Application Bifunctional linker for click chemistryBifunctional linker for click chemistry
Reactive Groups Azide, Carboxylic AcidAzide, Carboxylic Acid (as salt)
Table 1: Chemical Properties of this compound and its DCHA salt.[2][4]
Target Antigen Antibody Linker Type Payload Approved Indication
CD30BrentuximabValine-Citrulline (cleavable)MMAEHodgkin Lymphoma
HER2TrastuzumabThioether (non-cleavable)DM1Breast Cancer
CD22InotuzumabAcBut (cleavable)CalicheamicinAcute Lymphoblastic Leukemia
Nectin-4EnfortumabValine-Citrulline (cleavable)MMAEUrothelial Cancer
Table 2: Characteristics of Selected Clinically Approved Antibody-Drug Conjugates.
Target Protein E3 Ligase Linker Type Example PROTAC
BRD4Cereblon (CRBN)PEG-basedARV-110
Androgen ReceptorVon Hippel-Lindau (VHL)Alkyl chaindBET1
TauCereblon (CRBN)PEG-basedQC-01-175
BTKCereblon (CRBN)Alkyl-etherMT-802
Table 3: Characteristics of Representative PROTACs in Development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Dapoa Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Dapoa concentration in cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cell viability assays?

A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic potential. A common starting point is a logarithmic dilution series, for instance, from 100 µM down to 1 nM. If you are testing the compound for the first time, you might begin with three broad concentrations, such as 100 µM, 10 µM, and 1 µM, to establish a crude range of activity.[1] Subsequent experiments can then focus on a narrower range around the initial hit.

Q2: How should I dissolve and dilute this compound for my experiments?

A2: this compound, like many indole-based kinase inhibitors, may have poor aqueous solubility.[2] It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[2] Ensure the final concentration of DMSO in your cell culture medium is consistent across all wells and remains at a non-toxic level, typically below 0.5%, to prevent solvent-induced cytotoxicity.[2]

Q3: Which cell viability assay is most suitable for testing this compound?

A3: The choice of assay depends on your experimental goals and the suspected mechanism of action of this compound. Common assays include:

  • MTT/MTS Assays: These colorimetric assays measure metabolic activity.[3][4] They are cost-effective and widely used.[5]

  • ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify ATP levels as an indicator of metabolically active cells and are known for their high sensitivity.[6][7][8]

  • Resazurin Reduction Assays: This is a quick, sensitive, and cost-effective fluorescent assay for assessing cell viability.[5]

  • Cytotoxicity Assays: These assays measure cell membrane integrity to quantify cell death.[9]

It is often beneficial to use multiple assays to obtain a more complete picture of this compound's effect on cells.[10]

Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?

A4: A reduction in viable cells can indicate either cell death (cytotoxicity) or an inhibition of proliferation (cytostatic effect).[3] To distinguish between these, you can use a combination of assays. For instance, a cell viability assay (like MTT) can be paired with a cell counting method (like Trypan blue exclusion) or a proliferation assay that measures DNA synthesis.[7][8] A cytotoxic agent will lead to a decrease in the total cell number, while a cytostatic agent will only halt the increase in cell number.

Troubleshooting Guides

Issue 1: High Variability in Cell Viability Assay Results

  • Possible Cause: Uneven cell seeding.

    • Solution: Ensure you have a homogenous single-cell suspension before plating. Use consistent pipetting techniques to distribute cells evenly across the wells.[2]

  • Possible Cause: Edge effects in the microplate.

    • Solution: The outer wells of a plate are prone to evaporation, which can alter the compound concentration.[2] To mitigate this, avoid using the outermost wells or fill them with sterile phosphate-buffered saline (PBS) or media.[2]

  • Possible Cause: Inconsistent incubation times.

    • Solution: Adhere to a strict and consistent incubation schedule for both the compound treatment and the addition of assay reagents.[2]

  • Possible Cause: Improper pipetting technique.

    • Solution: Vigorous pipetting can dislodge adherent cells. When adding or removing solutions, dispense liquids gently against the side of the well.[2]

Issue 2: Low Potency of this compound in Cellular Assays Compared to Biochemical Assays

  • Possible Cause: High intracellular ATP concentration.

    • Solution: Biochemical assays are often performed at ATP concentrations near the Michaelis constant (Km) of the target kinase. However, intracellular ATP levels are much higher.[2] This can lead to competition and reduced efficacy of ATP-competitive inhibitors like this compound in a cellular context.[2] Consider this when interpreting your results.

  • Possible Cause: Poor cell permeability.

    • Solution: The compound may not be efficiently crossing the cell membrane. You can assess compound uptake using methods like liquid chromatography-mass spectrometry (LC-MS).

Issue 3: Inconsistent Dose-Response Curves

  • Possible Cause: Compound instability or precipitation.

    • Solution: Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. You can also use analytical techniques like High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound in the culture medium over time.[2]

  • Possible Cause: Suboptimal cell density.

    • Solution: Maintaining an appropriate cell density is crucial to prevent nutrient depletion and avoid saturation effects that could obscure the true toxic potential of the compound.[11] Optimize the initial cell seeding density for your specific cell line and assay duration.

Experimental Protocols

Protocol 1: Determining the Optimal Seeding Density
  • Cell Preparation: Prepare a single-cell suspension of the desired cell line.

  • Seeding: Seed a 96-well plate with a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000 cells/well).

  • Incubation: Incubate the plate for the intended duration of your drug treatment experiment (e.g., 24, 48, or 72 hours).

  • Assay: Perform your chosen cell viability assay (e.g., MTT, MTS, or ATP-based).

  • Analysis: Select the cell density that results in a linear assay response and where cells are in the exponential growth phase at the end of the incubation period.

Protocol 2: Dose-Response Analysis of this compound using an MTT Assay
  • Cell Seeding: Plate cells at the predetermined optimal density in a 96-well plate and incubate overnight.[1]

  • Compound Preparation: Prepare a 2X working concentration of this compound serial dilutions from a DMSO stock.

  • Treatment: Remove the old media and add 100 µL of the 2X this compound dilutions to the respective wells. Include vehicle control (DMSO-containing media) and blank (media only) wells.

  • Incubation: Incubate the cells with this compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/ml.[6]

  • Incubation: Incubate for 1-4 hours at 37°C.[6]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

  • Measurement: Mix thoroughly and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Quantitative Data Summary

Table 1: Example Dose-Response Data for this compound in Different Cell Lines

Cell LineThis compound Concentration (µM)% Cell Viability (Mean ± SD)
MCF7 0 (Vehicle)100 ± 4.5
0.195.2 ± 5.1
178.6 ± 6.2
1052.3 ± 4.8
10015.1 ± 3.9
PC3 0 (Vehicle)100 ± 5.3
0.198.1 ± 4.7
185.4 ± 5.9
1060.7 ± 6.1
10025.8 ± 4.2

Table 2: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment

Cell LineIC50 (µM)
MCF78.5
PC312.2
A54915.7
HeLa9.8

Signaling Pathways and Workflows

Dapagliflozin, a compound with some similarities to indole-based structures, has been shown to modulate several key signaling pathways involved in cell survival and death. These include the AMPK/mTOR pathway, apoptosis, and autophagy.[12][13][14]

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_prep Cell Culture & Seeding treatment Incubate Cells with this compound cell_prep->treatment drug_prep This compound Dilution Series drug_prep->treatment viability_assay Perform Cell Viability Assay (e.g., MTT, ATP-based) treatment->viability_assay data_acq Measure Signal (Absorbance/Luminescence) viability_assay->data_acq data_proc Normalize Data & Plot Dose-Response Curve data_acq->data_proc ic50 Calculate IC50 data_proc->ic50

Caption: Experimental workflow for determining the IC50 of this compound.

dapoa_signaling cluster_ampk AMPK/mTOR Pathway cluster_apoptosis Apoptosis Pathway This compound This compound AMPK AMPK This compound->AMPK activates Bax Bax This compound->Bax upregulates Bcl2 Bcl-2 This compound->Bcl2 downregulates mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits Caspases Caspases Bax->Caspases Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Putative signaling pathways modulated by this compound.

References

Common issues with Dapoa synthesis and purification

Author: BenchChem Technical Support Team. Date: November 2025

Answering the user's request.## Dapoa Synthesis and Purification Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of this compound (Dapagliflozin).

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in this compound synthesis?

Impurities in this compound synthesis can be broadly categorized as process-related, degradation products, and residual solvents.[1]

  • Process-Related Impurities: These originate from the manufacturing process itself and include unreacted starting materials (e.g., 5-bromo-2-chlorobenzoic acid), intermediates that did not fully convert, and byproducts from side reactions, such as isomers (e.g., Dapagliflozin Ortho Isomer).[1][][3][4]

  • Degradation Products: this compound can degrade under certain conditions, leading to impurities.[1] Common degradation pathways include oxidation, hydrolysis (from exposure to moisture), and photodegradation (from exposure to light).[1][5] Metabolites like benzylic hydroxy dapagliflozin and oxo dapagliflozin can also be present as impurities.[6]

  • Residual Solvents: Solvents used during synthesis and purification may not be completely removed and can remain as impurities.[1]

Q2: Why is this compound difficult to purify by direct crystallization?

The active pharmaceutical ingredient (API) of this compound is intrinsically an amorphous foam with a low melting point and high hygroscopicity (tendency to absorb moisture).[3][7][8] These properties make it challenging to induce crystallization directly from a solvent and can lead to an oily or glassy product instead of a stable crystalline solid. The marketed form is a crystalline solvate with propanediol and water to overcome these stability issues.[8][9]

Q3: What causes the formation of isomers during synthesis?

Isomeric impurities can be generated during steps like the Friedel-Crafts acylation reaction, where the substitution on the aromatic ring can occur at an unintended position, leading to the formation of by-products such as 5-bromo-2-chloro-2'-ethoxy benzophenone.[4]

Q4: How can the physical stability of the final this compound product be improved?

Due to the amorphous and hygroscopic nature of the free form, this compound is often converted into a more stable crystalline form.[8] This is typically achieved by forming a co-crystal or a solvate.[10] The most common method is to create Dapagliflozin propanediol monohydrate, which has improved stability against heat and moisture.[9] Other research has explored co-crystals with citric acid or L-arginine to enhance stability and solubility.[9][11]

Troubleshooting Guides

Problem: Low Reaction Yield

Q: My final yield of this compound is significantly lower than reported in the literature. What are the common causes and solutions?

A: Low yields can stem from several stages of the synthesis and purification process.

  • Incomplete Coupling Reaction: The key C-C bond formation between the aryl group and the glucose moiety is critical. Ensure the organolithium reagent is formed efficiently by using anhydrous solvents and maintaining a strict inert (N2 or Ar) atmosphere. Incomplete reaction here will carry unreacted starting materials forward, complicating purification and lowering the yield.

  • Inefficient Reduction: The reduction of the lactol intermediate to the final C-glycoside requires specific reagents like triethylsilane (Et3SiH) with a Lewis acid such as boron trifluoride etherate (BF3·OEt2).[12][13] Ensure the reagents are fresh and the reaction is run at the appropriate temperature to drive it to completion and achieve high diastereoselectivity.[3][14]

  • Losses During Purification: As this compound is difficult to crystallize directly, significant product loss can occur during work-up and purification. Consider converting the crude product to a more easily crystallizable intermediate, such as the tetra-acetylated form, which can be purified by recrystallization and then deprotected.[15] Alternatively, forming a co-crystal with propanediol is an efficient method to isolate a pure, solid product from the crude mixture.[7][16]

Problem: High Impurity Levels in Final Product

Q: HPLC analysis of my final product shows multiple process-related impurities above acceptable limits. How can I reduce them?

A: High impurity levels often point to issues in reaction control or purification effectiveness. The workflow below can help diagnose and solve the issue.

G start High Impurity Detected by HPLC check_sm Analyze Starting Materials (SMs) start->check_sm check_reaction Review Reaction Conditions start->check_reaction check_purification Evaluate Purification Method start->check_purification sm_impure SMs are impure check_sm->sm_impure reaction_issue Side reactions or incomplete conversion? check_reaction->reaction_issue purification_issue Is purification method effective for the observed impurities? check_purification->purification_issue sol_sm Solution: Purify SMs before use sm_impure->sol_sm Yes sol_reaction Solution: Optimize temperature, reagent stoichiometry, and reaction time. reaction_issue->sol_reaction Yes sol_purification Solution: Implement alternative purification (e.g., via acetylated intermediate or co-crystal formation). purification_issue->sol_purification No

Diagram 1: Troubleshooting high impurity levels in this compound synthesis.
Problem: Product is an Oil or Amorphous Solid and Won't Crystallize

Q: After the final deprotection/reduction step and work-up, my product is a sticky oil or amorphous foam. How can I obtain a stable, solid product?

A: This is the most common physical chemistry challenge with this compound.[7] Direct crystallization is often unsuccessful. The industry-standard solution is to form a co-crystal.

  • Dissolve the Crude Product: Dissolve your crude this compound oil or foam in a suitable organic solvent like ethyl acetate or methyl tert-butyl ether.[7]

  • Add a Co-former: Add a stoichiometric amount (e.g., 1.0-1.1 equivalents) of (S)-propanediol.[7][16]

  • Induce Crystallization: Stir the mixture at a controlled temperature (e.g., 5°C to 20°C). Crystallization may take several hours. Seeding with a small amount of existing this compound propanediol monohydrate crystal can accelerate the process.[7][16]

  • Isolate and Wash: Once the solid has precipitated, it can be isolated by filtration. The resulting crystalline solid is significantly more stable and easier to handle than the amorphous free form.[9]

Data & Protocols

Data Tables

Table 1: Common Impurities in this compound Synthesis

Impurity Name Type Potential Source / Cause Recommended Analytical Method
5-Bromo-2-chlorobenzoic acid Starting Material Incomplete initial reaction steps.[3] HPLC
4-Deschloro-4-bromo Dapagliflozin Byproduct Impurity present in aryl halide starting material.[17] HPLC-MS
Dapagliflozin Ortho Isomer Byproduct Non-selective Friedel-Crafts acylation.[][4] HPLC-MS
1α-Methoxy Dapagliflozin Intermediate Incomplete reduction of the methoxy acetal intermediate.[17] HPLC
Dapagliflozin Tetraacetate Intermediate Incomplete deacetylation if using the acetyl-protection strategy.[17] HPLC
Oxo Dapagliflozin Degradation Oxidation of the benzylic methylene bridge.[1][6] HPLC-MS

| Residual Solvents (e.g., THF, Ethyl Acetate) | Solvent | Incomplete removal during drying.[1] | Gas Chromatography (GC) |

Table 2: Comparison of Common Purification Strategies

Strategy Methodology Advantages Disadvantages
Direct Isolation Attempted crystallization of crude this compound from a solvent system. Simplest in concept. Often fails; yields amorphous, oily, or unstable product due to low melting point and hygroscopicity.[7][8]
Purification via Acetate Acetylate crude this compound, crystallize the stable tetra-acetyl intermediate, then deacetylate to yield pure this compound.[18][15] Intermediate is a stable, crystalline solid that is easy to purify to high levels (>98%).[18] Adds two steps (acetylation and deacetylation) to the process, potentially lowering overall yield.[16]

| Co-crystal Formation | Dissolve crude this compound and add a co-former (e.g., propanediol) to crystallize a stable solvate.[7][16] | Highly efficient; yields a physically stable, crystalline product directly from crude material in one step.[3][7] | Requires careful control of stoichiometry and crystallization conditions. |

Experimental Protocols

Protocol 1: Generalized Synthesis of this compound

This protocol outlines a common synthetic route.

Diagram 2: Generalized workflow for this compound synthesis.

Methodology:

  • Lithiation: Dissolve the aryl bromide starting material in anhydrous tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere. Add n-butyllithium (n-BuLi) dropwise and stir to form the aryl lithium reagent.[12]

  • Coupling: Add a solution of per-silylated gluconolactone in anhydrous THF to the aryl lithium solution at -78°C.[13]

  • Quench & Ring Opening: After the reaction is complete, quench the reaction by adding a solution of methanesulfonic acid (MSA) in methanol. This removes the silyl protecting groups and forms the methyl C-aryl glucoside intermediate.[12][13]

  • Reduction: After work-up and solvent exchange to dichloromethane (DCM), add triethylsilane (Et3SiH) and boron trifluoride etherate (BF3·OEt2) to reduce the anomeric position, yielding crude this compound.[5][13]

  • Purification: The resulting crude product is then purified as described in Protocol 2.

Protocol 2: Purification of Crude this compound via Propanediol Co-crystal Formation

Methodology:

  • Dissolution: In a suitable flask, dissolve the crude this compound product (1.0 eq) in ethyl acetate (approx. 10-12 volumes, e.g., 10-12 mL per gram of crude).[7]

  • Co-former Addition: Add (S)-1,2-propanediol (1.0-1.1 eq) to the solution while stirring at room temperature (~20-25°C).[7]

  • Crystallization: Stir the mixture for 30 minutes. If a solid precipitates, continue stirring for an additional 2-3 hours to ensure complete crystallization. If no solid forms, consider cooling the mixture to 5°C.[7]

  • Isolation: Collect the precipitated solid by suction filtration.

  • Washing & Dissolution: To remove the water-soluble propanediol and other impurities, transfer the filtered solid to a new flask containing a biphasic mixture of ethyl acetate and purified water. Stir until the solid dissolves completely.[7]

  • Final Work-up: Separate the organic layer, wash it with water, and then concentrate the organic phase under reduced pressure at <45°C to obtain the purified this compound product as a stable solid.[7] A final purity of >98% can be achieved with this method.[13]

References

Technical Support Center: Dapoa Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

Important Note for Researchers: The term "Dapoa" can be ambiguous and may refer to different chemical entities. The following information primarily pertains to This compound as a chemical reagent , often supplied as a dicyclohexylamine (DCHA) salt, which is utilized in peptide synthesis and click chemistry. If you are working with a different compound, please consult the specific documentation provided by the manufacturer.

This guide provides best practices for the stability and storage of this compound and addresses common issues encountered during its handling and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term stability, this compound should be stored in a refrigerator at 2-8°C.[1]

Q2: How should I prepare a stock solution of this compound?

It is recommended to prepare stock solutions in a suitable organic solvent, such as dimethyl sulfoxide (DMSO). For cell-based assays, further dilutions of the working solution should be made in the appropriate cell culture medium.

Q3: Do I need to sterilize my this compound stock solution?

If you are using DMSO to prepare your stock solution, sterilization is generally not recommended as DMSO has inherent sterilizing properties.[2] To ensure sterility, the prepared solution can be left at 4°C overnight or filtered through a specialized organic-compatible filter membrane.[2] If an aqueous solvent is used for preparation, sterilization can be achieved by filtering through a 0.22 μm filter membrane.[2]

Q4: Can I store this compound solutions at room temperature?

While some compounds can be stored at room temperature for short periods, it is generally recommended to store this compound solutions at -20°C or -80°C for long-term stability, especially if they are not for immediate use. For daily or weekly use, aliquots can be stored at 2-8°C.

Q5: What are the signs of this compound degradation?

Visual signs of degradation can include a change in color or the appearance of precipitate in the solid compound or its solutions. However, chemical degradation may not always be visible. If you suspect degradation, it is best to use a fresh batch of the compound.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitate forms in the stock solution upon storage at low temperatures. The solvent may not be suitable for low-temperature storage, or the concentration may be too high.Gently warm the solution to room temperature and vortex to redissolve the precipitate. Consider preparing a lower concentration stock solution or using a different solvent.
Inconsistent experimental results. Potential degradation of the this compound stock solution.Prepare a fresh stock solution from a new vial of the compound. Aliquot the stock solution to minimize freeze-thaw cycles.
Loss of compound activity. The compound may have degraded due to improper storage or handling.Always store the solid compound and its solutions at the recommended temperatures. Avoid repeated freeze-thaw cycles. Protect from light where necessary.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for use in in vitro experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, organic-compatible filter membrane (0.22 μm) (optional)

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Under sterile conditions (e.g., in a laminar flow hood), weigh the desired amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • (Optional) For stringent sterility requirements, filter the stock solution through a 0.22 μm organic-compatible filter into a sterile tube.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes or cryovials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Visualizing Experimental Workflow

experimental_workflow cluster_prep Stock Solution Preparation cluster_use Experimental Use start Start: Weigh this compound dissolve Dissolve in DMSO start->dissolve filter Sterile Filter (Optional) dissolve->filter aliquot Aliquot into Vials filter->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Aliquot store->thaw Retrieve for use dilute Dilute to Working Concentration thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for the preparation and use of this compound stock solutions.

References

Overcoming resistance to Dapoa in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers with a comprehensive resource for troubleshooting acquired resistance to Dapoa, a novel tyrosine kinase inhibitor (TKI). The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a selective inhibitor of the this compound Receptor (DR), a receptor tyrosine kinase (RTK). Upon binding to its extracellular domain, a ligand induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation. This compound competitively binds to the ATP-binding pocket of the DR kinase domain, preventing phosphorylation and subsequent pathway activation, thereby leading to cell growth arrest and apoptosis.

Q2: My cells are showing reduced sensitivity to this compound. How do I confirm resistance?

The primary method to confirm resistance is to determine the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically measured using a cell viability assay like the MTT or CellTiter-Glo assay.

Troubleshooting Guides & Protocols

Issue 1: Confirming this compound Resistance

1. How to Confirm Resistance: Perform a dose-response experiment to compare the IC50 values of the parental and suspected resistant cell lines. A significant fold-change (typically >3-5 fold) in the IC50 value is a strong indicator of acquired resistance.

Data Presentation: IC50 Comparison

Cell LineThis compound IC50 (nM)Fold ChangeResistance Status
Parental Line (D-SEN)15-Sensitive
Resistant Line (D-RES)21014Resistant

Experimental Workflow for Confirming Resistance

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Viability Assay cluster_2 Phase 3: Data Analysis A Seed Parental (D-SEN) and Suspected Resistant (D-RES) Cells B Treat with Serial Dilutions of this compound (e.g., 0-1000 nM) A->B C Incubate for 72 hours B->C D Add MTT or CellTiter-Glo Reagent C->D E Incubate and Measure Absorbance/Luminescence D->E F Normalize Data to Untreated Control E->F G Plot Dose-Response Curve (Non-linear Regression) F->G H Calculate and Compare IC50 Values G->H

Workflow for this compound resistance confirmation.

Protocol: IC50 Determination via MTT Assay

  • Cell Seeding: Seed both sensitive (D-SEN) and suspected resistant (D-RES) cells into 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound in culture medium. A common range to test is 0, 1, 10, 50, 100, 250, 500, and 1000 nM.

  • Cell Treatment: Remove the old medium from the plates and add 100 µL of the this compound dilutions to the respective wells. Include a "no-drug" control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the no-drug control to determine the percentage of cell viability. Plot the viability against the log of the this compound concentration and use non-linear regression to calculate the IC50 value.

Issue 2: Investigating the Mechanism of Resistance

Once resistance is confirmed, the next step is to investigate the underlying molecular mechanism. The most common mechanisms of resistance to TKIs like this compound fall into three categories.

Common Mechanisms of this compound Resistance:

  • On-Target Alterations: Secondary mutations in the DR kinase domain, such as a "gatekeeper" mutation, can prevent this compound from binding effectively.

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to bypass their dependency on the DR pathway. This often involves the upregulation or activation of other RTKs like MET, AXL, or EGFR.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration.

Signaling Pathways in this compound Action and Resistance

Technical Support Center: Minimizing Off-Target Effects of Dapoa

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Information on a specific compound designated "Dapoa" is not publicly available. This technical support center has been generated as a representative example for a hypothetical kinase inhibitor to illustrate how to address and mitigate common off-target effects associated with this class of molecules. The data and protocols are based on established principles in kinase inhibitor research.

This guide is intended for researchers, scientists, and drug development professionals using the novel Kinase-X inhibitor, this compound. It provides practical advice for identifying, understanding, and minimizing off-target effects to ensure the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for this compound?

A1: this compound is a potent, ATP-competitive small molecule inhibitor designed to selectively target and inhibit the enzymatic activity of Kinase-X. Kinase-X is a critical component of a signaling pathway that promotes cell proliferation. By blocking the ATP-binding pocket of Kinase-X, this compound is intended to halt downstream signaling, leading to cell cycle arrest.

Q2: My cells are exhibiting a phenotype inconsistent with Kinase-X inhibition (e.g., unexpected toxicity, paradoxical pathway activation). Could this be due to off-target effects?

A2: Yes, unexpected phenotypes are often a primary indicator of off-target activity. While this compound is designed for high selectivity, it may interact with other kinases or cellular proteins, particularly at higher concentrations. Most kinase inhibitors target the highly conserved ATP-binding site, making off-target interactions with other kinases a common issue. These unintended interactions can lead to confounding effects that are not directly related to the inhibition of the intended target.

Q3: How can I experimentally differentiate between on-target and off-target effects of this compound?

A3: Distinguishing between on-target and off-target effects is crucial for validating your results. A multi-pronged approach is recommended:

  • Use a Structurally Distinct Inhibitor: Treat cells with a different Kinase-X inhibitor that has a distinct chemical structure and, therefore, a different off-target profile. If the phenotype is recapitulated, it is more likely to be an on-target effect.

  • Perform a Rescue Experiment: Transfect cells with a mutant version of Kinase-X that is resistant to this compound. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.

  • Correlate Potency: Compare the IC50 value for Kinase-X inhibition in biochemical assays with the EC50 for the observed cellular phenotype. A significant discrepancy may suggest the phenotype is driven by an off-target effect.

Q4: What is the most effective method for identifying the specific off-targets of this compound?

A4: The most comprehensive method is to perform a kinome-wide selectivity screen. Services like KINOMEscan™ or scanMAX® screen this compound against a large panel of recombinant human kinases (often over 400) to identify and quantify unintended interactions. This provides a detailed map of this compound's selectivity and helps predict potential off-target liabilities.

Q5: How can I minimize off-target effects in my experiments?

A5: Minimizing off-target effects is essential for generating reliable data. Key strategies include:

  • Use the Lowest Effective Concentration: Perform a careful dose-response analysis to determine the lowest concentration of this compound that produces the desired on-target effect. Using concentrations well above the IC50 for the primary target increases the likelihood of engaging off-targets.

  • Optimize Treatment Duration: Limit the exposure time to the minimum necessary to observe the on-target phenotype, as prolonged exposure can lead to the accumulation of off-target effects.

  • Validate with Orthogonal Methods: Use non-pharmacological methods, such as siRNA or CRISPR/Cas9-mediated knockdown of Kinase-X, to confirm that the observed phenotype is a direct result of depleting the target and not an inhibitor-specific off-target effect.

Troubleshooting Guide: Unexpected Experimental Outcomes

ProblemPossible Off-Target CauseTroubleshooting Steps & Mitigation Strategies
Unexpected Cell Death or Toxicity Inhibition of essential "housekeeping" kinases or other critical cellular proteins required for survival.1. Perform a Dose-Response Curve: Determine the IC50 for cell viability and compare it to the IC50 for on-target Kinase-X inhibition. A large difference suggests off-target toxicity. 2. Consult Kinome Profiling Data: Check for potent inhibition of kinases known to be essential for cell survival. 3. Use a Structurally Unrelated Inhibitor: Compare the effects of a different Kinase-X inhibitor to distinguish on-target from off-target effects.
Phenotype Does Not Match Genetic Knockdown (e.g., siRNA/CRISPR) The observed phenotype is primarily driven by an off-target of this compound, not the inhibition of Kinase-X.1. Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or Western blot for a direct downstream substrate to confirm this compound is engaging Kinase-X at the tested concentration. 2. Identify and Validate Off-Target: Use kinome profiling to find the likely off-target. Then, use a specific inhibitor or siRNA for that off-target to see if it phenocopies the effect of this compound.
Activation of Compensatory Signaling Pathways Inhibition of the Kinase-X pathway can lead to the upregulation of parallel survival pathways (e.g., PI3K/Akt, STAT3). This is often an indirect effect of on-target inhibition but can be mistaken for a direct off-target action.1. Probe for Compensatory Pathways: Perform Western blots for key phosphorylated proteins in other survival pathways (e.g., p-Akt, p-STAT3) after this compound treatment. 2. Utilize Combination Therapy: If a compensatory pathway is activated, consider co-treatment with an inhibitor of that pathway to enhance the on-target effect.
Inconsistent Results Across Different Cell Lines The expression levels and importance of off-target kinases can vary significantly between cell lines, leading to different phenotypic outcomes.1. Profile Off-Target Expression: Use qPCR or Western blotting to profile the expression of this compound's known primary off-targets (e.g., Kinase-Y, Kinase-Z) in your cell lines of interest. 2. Correlate Phenotype with Off-Target Expression: Determine if the strength of the unexpected phenotype correlates with the expression level of a specific off-target kinase.

Quantitative Data Summary

The following table summarizes the hypothetical selectivity profile of this compound against its intended target (Kinase-X) and two known off-targets (Kinase-Y and Kinase-Z).

TargetAssay TypeIC50 / KdSelectivity vs. Kinase-XPotential Implication
Kinase-X (On-Target) Biochemical IC5015 nM -Desired therapeutic effect.
Kinase-Y Biochemical IC50350 nM 23-foldPotential for effects on cell motility at concentrations >300 nM.
Kinase-Z Binding Affinity (Kd)800 nM 53-foldMay contribute to low-level cytotoxicity at concentrations approaching 1 µM.

Interpretation: this compound is a highly potent inhibitor of Kinase-X. However, at concentrations significantly above its on-target IC50, it has the potential to engage Kinase-Y and Kinase-Z, which could lead to confounding phenotypes. Researchers should aim to use this compound at concentrations between 15-100 nM to maximize on-target specificity.

Experimental Protocols

Protocol 1: Kinome-wide Selectivity Profiling

Principle: This method assesses the binding of this compound to a large panel of purified kinases to identify unintended interactions. The result is a comprehensive selectivity profile.

Methodology (Example using a competition binding assay):

  • Immobilize a library of human kinases on a solid support.

  • Add a known, tagged ligand for each kinase that will produce a signal.

  • Add this compound at a fixed concentration (e.g., 1 µM) to compete with the tagged ligand.

  • Wash away unbound components.

  • Measure the amount of tagged ligand remaining for each kinase. A reduction in signal indicates that this compound has bound to and displaced the ligand.

  • Results are typically expressed as "Percent of Control," where a lower percentage indicates stronger binding.

  • For significant hits, perform follow-up dose-response curves to determine the dissociation constant (Kd) for each off-target interaction.

Protocol 2: Cellular Target Engagement via Western Blot

Principle: This protocol confirms that this compound inhibits the phosphorylation of a direct downstream substrate of Kinase-X in a cellular context, demonstrating on-target activity.

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with a serial dilution of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody specific for the phosphorylated form of the Kinase-X substrate (e.g., anti-p-Substrate) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Develop the blot using an enhanced chemiluminescent (ECL) substrate and image the bands.

  • Stripping and Re-probing: Strip the blot and re-probe for the total substrate protein and a loading control (e.g., GAPDH) to ensure equal protein loading and to assess changes in phosphorylation relative to the total protein.

  • Quantification: Quantify band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.

Visualizations

Signaling Pathways

Dapoa (Dapagliflozin) Experimental Controls and Best Practices: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided below pertains to Dapagliflozin (often abbreviated as DAPA), as searches for "Dapoa" predominantly yielded results for this compound. It is assumed that "this compound" is an alternative name or internal identifier for Dapagliflozin.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (Dapagliflozin).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (Dapagliflozin)?

This compound is an oral hypoglycemic drug that acts as a sodium-glucose cotransporter-2 (SGLT2) inhibitor. Its primary mechanism involves preventing the kidneys from reabsorbing glucose, which helps in lowering blood sugar levels.[1] Beyond its effects on glucose metabolism, this compound has demonstrated anti-inflammatory, apoptotic-modulating, and autophagic-enhancing properties.[1]

Q2: What are the key signaling pathways modulated by this compound?

This compound has been shown to influence several key signaling pathways:

  • AMPK Activation: this compound upregulates the phosphorylation of AMP-activated protein kinase (AMPK), which plays a central role in cellular energy homeostasis.[1]

  • Hedgehog Signaling Pathway Inhibition: It downregulates the expression of components of the Hedgehog signaling pathway, including Shh, ptch1, Smo, and Gli-1.[1]

  • Apoptosis Regulation: this compound can stimulate apoptosis by increasing the levels of CASP-3, CASP-9, and the Bax/Bcl2 ratio.[1]

  • Autophagy Upregulation: It enhances autophagy, as indicated by the upregulation of Beclin-1, ULK-1, and ATG-7.[1]

  • Inflammatory Cytokine Downregulation: this compound treatment leads to decreased expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1]

Q3: What are the expected anti-inflammatory effects of this compound?

In experimental models, this compound has been shown to reduce macrophage infiltration and lower the expression levels of inflammatory markers like TNF-α, IL-1β, and IL-6.[1] This suggests potent anti-inflammatory effects that are being investigated for conditions like rheumatoid arthritis.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent results in cell viability assays Cell density variability, inconsistent drug concentration, or improper incubation times.Ensure consistent cell seeding density. Prepare fresh drug dilutions for each experiment. Optimize and strictly adhere to incubation times.
High background in Western blots for signaling proteins Improper antibody dilution, insufficient washing, or non-specific antibody binding.Optimize primary and secondary antibody concentrations. Increase the number and duration of wash steps. Use appropriate blocking buffers (e.g., 5% non-fat milk or BSA in TBST).
Difficulty in detecting changes in protein phosphorylation (e.g., p-AMPK) Poor sample preparation leading to phosphatase activity, or low antibody affinity.Use phosphatase inhibitors during cell lysis and sample preparation. Use high-quality, validated phospho-specific antibodies. Include positive and negative controls.
Contamination in cell cultures Poor aseptic technique, contaminated reagents, or incubator.Strictly follow aseptic techniques.[2][3] Regularly test media and reagents for contamination.[3] Maintain a clean and decontaminated incubator.[3]

Experimental Protocols & Data

This compound Treatment in a Rat Model of Adjuvant-Induced Arthritis

This protocol is based on studies investigating the anti-arthritic effects of Dapagliflozin.[1]

Methodology:

  • Animal Model: Use a complete Freund's adjuvant-induced arthritic rat model.

  • Treatment Groups:

    • Control (vehicle)

    • Dapagliflozin (1, 5, or 10 mg/kg/day, orally)

    • Methotrexate (0.75 mg/kg/week, intraperitoneally)

    • Combination of Dapagliflocin and Methotrexate

  • Duration: Treat animals for 3 weeks.

  • Assessments:

    • Clinical: Monitor gait score, paw diameter, and arthritic index.

    • Biochemical: Measure serum levels of MMP-1, MMP-3, and RF.

    • Gene Expression (Articular Tissue): Analyze the expression of TNF-α, IL-1β, IL-6, NF-κB p65, Shh, ptch1, Smo, and Gli-1 via RT-qPCR.

    • Protein Expression (Articular Tissue): Analyze the levels of p-AMPK, t-AMPK, CASP-3, CASP-9, Bax, and Bcl2 via Western blotting.

Quantitative Data Summary:

Table 1: Effect of Dapagliflozin on Hedgehog Signaling Pathway Gene Expression in Arthritic Rats [1]

Treatment GroupSHh Expression (Fold Change vs. Healthy)Ptch1 Expression (Fold Change vs. Healthy)Smo Expression (Fold Change vs. Healthy)Gli-1 Expression (Fold Change vs. Healthy)
Arthritic (No Treatment)↑ 133%↑ 190%↑ 155%↑ 133%
Methotrexate (MTX)↓ 10% (vs. Arthritic)↓ 10% (vs. Arthritic)↓ 22% (vs. Arthritic)↓ 16% (vs. Arthritic)
Dapagliflozin (DAPA)↓ 30% (vs. Arthritic)↓ 31% (vs. Arthritic)↓ 39% (vs. Arthritic)↓ 29% (vs. Arthritic)
General Cell Culture Best Practices

Successful in vitro experiments with this compound rely on robust cell culture techniques.

Methodology:

  • Aseptic Technique: Maintain a sterile work environment to prevent contamination from bacteria, fungi, and viruses.[2] This includes using a biological safety cabinet, sterile reagents, and proper personal hygiene.[2][3]

  • Cell Line Authentication: Regularly authenticate your cell lines to avoid using misidentified or cross-contaminated cells, which can invalidate results.

  • Mycoplasma Testing: Routinely test cultures for mycoplasma contamination, as it can affect cell physiology without visible signs.

  • Cryopreservation and Thawing: Use a cryoprotective agent like DMSO for freezing cells to maintain viability.[2] Thaw cells rapidly at 37°C and slowly add them to pre-warmed media to avoid osmotic shock.[4]

  • Passaging: Passage cells before they reach confluence to maintain them in the logarithmic growth phase.[2]

Visualizations

Signaling Pathways Modulated by this compound

Dapoa_Signaling_Pathways This compound This compound (Dapagliflozin) AMPK AMPK Activation This compound->AMPK Hedgehog Hedgehog Pathway (Shh, ptch1, Smo, Gli-1) This compound->Hedgehog Apoptosis Apoptosis (Caspases, Bax/Bcl2) This compound->Apoptosis Autophagy Autophagy (Beclin-1, ULK-1) This compound->Autophagy Inflammation Inflammation (TNF-α, IL-1β, IL-6) This compound->Inflammation

Caption: Overview of signaling pathways modulated by this compound.

Experimental Workflow for Investigating this compound's Effects

Experimental_Workflow start Start: Cell Culture or Animal Model treatment This compound Treatment (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT, AlamarBlue) treatment->viability western Western Blot (p-AMPK, Caspases, etc.) treatment->western qpcr RT-qPCR (Inflammatory Cytokines, Hedgehog genes) treatment->qpcr analysis Data Analysis & Interpretation viability->analysis western->analysis qpcr->analysis end Conclusion analysis->end

Caption: A typical experimental workflow for studying this compound.

Logical Flow for Troubleshooting Inconsistent Western Blot Results

WB_Troubleshooting start Inconsistent Western Blot Results check_reagents Check Reagent Quality (Antibodies, Buffers) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok optimize_reagents Optimize Antibody Dilutions & Blocking Conditions reagents_ok->optimize_reagents No check_protocol Review Protocol (Loading, Transfer, Washing) reagents_ok->check_protocol Yes optimize_reagents->check_protocol protocol_ok Protocol Followed Correctly? check_protocol->protocol_ok standardize_protocol Standardize Protocol Execution protocol_ok->standardize_protocol No check_samples Verify Sample Integrity & Protein Concentration protocol_ok->check_samples Yes standardize_protocol->check_samples samples_ok Samples OK? check_samples->samples_ok reprepare_samples Re-prepare Samples with Protease/Phosphatase Inhibitors samples_ok->reprepare_samples No end Consistent Results samples_ok->end Yes reprepare_samples->end

Caption: Troubleshooting logic for Western blot analysis.

References

Technical Support Center: Troubleshooting Dapoa Conjugation to Biomolecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the conjugation of Dapoa, an azide-containing linker, to biomolecules via click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in bioconjugation?

This compound is a chemical reagent that contains an azide functional group.[1][2] It serves as a linker molecule, enabling the covalent attachment of other molecules to biomolecules.[1][][4] The primary methods for conjugating this compound are through click chemistry reactions, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions are highly specific and efficient, allowing for precise bioconjugation under mild conditions.[5][6]

Q2: What is the difference between CuAAC and SPAAC for this compound conjugation?

The main difference lies in the requirement of a copper catalyst.

  • CuAAC utilizes a copper(I) catalyst to promote the reaction between an azide (like this compound) and a terminal alkyne.[6][7] This reaction is generally faster and uses readily available alkynes. However, the copper catalyst can be toxic to cells and may cause degradation of sensitive biomolecules.[8]

  • SPAAC is a copper-free click chemistry reaction that uses a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with an azide.[9][] This method is ideal for live-cell imaging and applications where copper toxicity is a concern.[9][11]

Q3: How should I store this compound and other click chemistry reagents?

This compound is typically stored at room temperature in continental US, but this may vary elsewhere.[1][2][4] Always refer to the Certificate of Analysis for specific storage recommendations. Azide-containing compounds can be unstable, so it is crucial to verify their purity, especially if you suspect degradation.[12] Stock solutions of reagents like DBCO-functionalized linkers and biotin-TAMRA-azide are often stored at -80°C in single-use aliquots.[13]

Q4: Can I perform this compound conjugation in any buffer?

Buffer choice is critical for successful conjugation. For CuAAC, avoid buffers with high concentrations of chloride or Tris, as they can interfere with the reaction.[4] Phosphate-buffered saline (PBS) and HEPES are generally recommended alternatives.[14] For SPAAC, the reaction rate can be influenced by the buffer type and pH.[15] For instance, reactions in HEPES buffer have been shown to be faster than in PBS.[15]

Troubleshooting Guides

Low or No Conjugation Product

This is one of the most common issues in bioconjugation. The following tables break down potential causes and solutions for both CuAAC and SPAAC reactions.

Table 1: Troubleshooting Low Yield in CuAAC Reactions

Potential Cause Recommended Solution(s) Citation(s)
Catalyst Inactivation Use a reducing agent like sodium ascorbate to maintain the active Cu(I) state. Employ a copper-stabilizing ligand such as THPTA or BTTAA to protect Cu(I) from oxidation.[4]
Poor Substrate Solubility Add organic co-solvents like DMSO or DMF (up to 10%) to improve the solubility of your biomolecule or this compound reagent.[4]
Copper Sequestration If your biomolecule has motifs that can chelate copper (e.g., His-tags), increase the concentration of the copper catalyst and ligand.[4][16]
Inhibitory Buffer Components Avoid buffers containing high concentrations of chloride or Tris. Switch to phosphate buffers or HEPES.[4]
Oxygen Interference Degas your solvents and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) to minimize oxidation of the Cu(I) catalyst. For highly sensitive reactions, work in an anaerobic environment.[12][17]
Incorrect Reagent Stoichiometry Ensure the correct molar ratios of your alkyne-modified biomolecule, this compound-azide, copper, ligand, and reducing agent. A slight excess of the less critical component can help drive the reaction.[12]

Table 2: Troubleshooting Low Yield in SPAAC Reactions

Potential Cause Recommended Solution(s) Citation(s)
Slow Reaction Kinetics Increase the concentration of the reactants. Optimize the reaction temperature; increasing from 25°C to 37°C can enhance the reaction rate.[15]
Steric Hindrance Ensure that the azide on this compound and the cyclooctyne on the biomolecule are accessible. Consider using a longer linker if steric hindrance is suspected.[16]
Poor Solubility of Reactants Use a buffer system that ensures the solubility of both the biomolecule and the this compound-cyclooctyne conjugate. Organic co-solvents can be used judiciously.[18]
Side Reactions Be aware that some cyclooctynes can react with thiols (cysteine residues) in a non-specific manner, although this reaction is typically much slower than SPAAC.[19]
Incorrect Buffer pH The pH can influence SPAAC reaction rates. Generally, higher pH values tend to increase the rate, though this can be buffer-dependent.[15]
Biomolecule Degradation or Aggregation

Table 3: Troubleshooting Biomolecule Instability

Potential Cause Recommended Solution(s) Citation(s)
Oxidative Damage (CuAAC) Use a copper-stabilizing ligand like THPTA to protect the biomolecule from reactive oxygen species generated during the reaction. Work under anaerobic conditions.[4][17]
Protein Precipitation Optimize the concentration of organic co-solvents. Perform the reaction at a lower temperature (e.g., 4°C) to improve protein stability.[4]
Copper-Induced Aggregation (CuAAC) Use a copper chelating ligand to minimize the concentration of free copper ions. Ensure the correct order of reagent addition, adding the copper-ligand complex to the substrates before initiating with the reducing agent.[4][20]
pH-Induced Denaturation Maintain the reaction pH within the optimal range for your biomolecule's stability, which is typically between pH 7 and 9 for many proteins.[14]

Experimental Protocols

Protocol 1: General Procedure for CuAAC Conjugation of this compound to a Protein

This protocol outlines a general method for conjugating an alkyne-modified protein with this compound.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound (azide-linker)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine stock solution (e.g., 100 mM in water) (Optional, to prevent side reactions)[20]

  • Degassed buffers and water

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein and this compound. A 2 to 10-fold molar excess of this compound is typically recommended.[12]

  • Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions. A 5:1 ligand to copper ratio is often used.[21] Let this mixture stand for a few minutes to allow for complex formation.

  • Add Catalyst to Reaction: Add the premixed catalyst solution to the protein-Dapoa mixture.

  • (Optional) Add Scavenger: Add aminoguanidine to the reaction mixture to minimize side reactions from ascorbate oxidation byproducts.[20]

  • Initiate the Reaction: Start the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer incubation times if the protein is unstable.

  • Purification: Remove the excess reagents and byproducts using a desalting column, size-exclusion chromatography, or dialysis.

  • Analysis: Confirm successful conjugation using techniques like SDS-PAGE (observing a band shift), mass spectrometry, or other relevant analytical methods.[22]

Protocol 2: General Procedure for SPAAC Conjugation of this compound to a Biomolecule

This protocol describes a general method for conjugating a cyclooctyne-modified biomolecule with this compound.

Materials:

  • Cyclooctyne-modified biomolecule (e.g., DBCO-functionalized) in a suitable buffer (e.g., PBS or HEPES, pH 7.4)

  • This compound (azide-linker)

  • DMSO (if needed to dissolve this compound)

Procedure:

  • Prepare the Reactants: Dissolve this compound in a minimal amount of DMSO if it is not readily soluble in the reaction buffer.

  • Combine Reactants: In a microcentrifuge tube, add the this compound solution to the solution of the cyclooctyne-modified biomolecule. A 5 to 20-fold molar excess of this compound is often used.

  • Incubation: Gently mix the components and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific reactants and their concentrations.[15]

  • Purification: Purify the conjugate to remove unreacted this compound using methods such as desalting columns, size-exclusion chromatography, or ethanol precipitation.[22]

  • Analysis: Analyze the final product to confirm conjugation, for example, by observing a band shift on a gel or by mass spectrometry.[22]

Quantitative Data Summary

Table 4: Comparison of Second-Order Rate Constants (k₂) for Bioorthogonal Azide Reactions

Reaction TypeReactantsRate Constant (k₂) M⁻¹s⁻¹Citation(s)
SPAAC Benzyl azide + [9+1]CPP2.2 x 10⁻³[23]
SPAAC Benzyl azide + [11+1]CPP4.5 x 10⁻⁴[23]
SPAAC Benzyl azide + fluor[11+1]CPP4.7 x 10⁻³[23]
SPAAC Benzyl azide + m[9+1]CPP9.6 x 10⁻³[23]
SPAAC 3-azido-L-alanine + sulfo DBCO-amine (in PBS, pH 7)0.32 - 0.85[15]
SPAAC 3-azido-L-alanine + sulfo DBCO-amine (in HEPES, pH 7)0.55 - 1.22[15]
SPAAC Rho S144azF + Alexa488-DIBO62 ± 12[24]

Note: Reaction rates are highly dependent on the specific azide, alkyne/cyclooctyne, solvent, temperature, and catalyst/ligand system used.

Visualizations

CuAAC_Workflow Figure 1: Experimental Workflow for CuAAC cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Alkyne-Biomolecule Alkyne-Biomolecule Reaction_Mix Combine Biomolecule, This compound, and Catalyst Premix Alkyne-Biomolecule->Reaction_Mix This compound (Azide) This compound (Azide) This compound (Azide)->Reaction_Mix CuSO4_Ligand CuSO4 + Ligand (e.g., THPTA) CuSO4_Ligand->Reaction_Mix Reducing_Agent Reducing Agent (e.g., Sodium Ascorbate) Initiation Add Reducing Agent to Initiate Reducing_Agent->Initiation Reaction_Mix->Initiation Incubation Incubate (RT or 4°C) Initiation->Incubation Purification Purify Conjugate (e.g., SEC, Dialysis) Incubation->Purification Analysis Analyze Product (SDS-PAGE, MS) Purification->Analysis

Figure 1: General experimental workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

SPAAC_Workflow Figure 2: Experimental Workflow for SPAAC cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Cyclooctyne-Biomolecule Cyclooctyne-Biomolecule Combine_Reactants Combine Biomolecule and this compound Cyclooctyne-Biomolecule->Combine_Reactants This compound (Azide) This compound (Azide) This compound (Azide)->Combine_Reactants Incubation Incubate (RT or 37°C) Combine_Reactants->Incubation Purification Purify Conjugate (e.g., SEC) Incubation->Purification Analysis Analyze Product (SDS-PAGE, MS) Purification->Analysis Troubleshooting_Logic Figure 3: Troubleshooting Logic Flow Start Start Low_Yield Low or No Product? Start->Low_Yield Degradation Biomolecule Degradation? Low_Yield->Degradation No Check_Reagents Verify Reagent Purity and Stoichiometry Low_Yield->Check_Reagents Yes Check_Ligand Use/Optimize Protective Ligand (CuAAC) Degradation->Check_Ligand Yes End End Degradation->End No Optimize_Catalyst Optimize Catalyst System (CuAAC) Check_Reagents->Optimize_Catalyst Optimize_Conditions Optimize Reaction Conditions (T, pH, Time) Optimize_Catalyst->Optimize_Conditions Check_Solubility Assess Substrate Solubility Optimize_Conditions->Check_Solubility Check_Solubility->End Check_Oxygen Minimize Oxygen Exposure (CuAAC) Check_Ligand->Check_Oxygen Check_pH Verify Buffer pH and Composition Check_Oxygen->Check_pH Check_pH->End

References

Validation & Comparative

Unveiling the In Vitro Efficacy of Dapagliflozin: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive in vitro comparison of Dapagliflozin's efficacy against alternative treatments, supported by experimental data and detailed protocols. The following analysis focuses on key inflammatory and cellular signaling pathways to objectively evaluate its performance.

Dapagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor, has demonstrated notable anti-inflammatory properties in various studies.[1] Its mechanism of action extends beyond glycemic control, impacting cellular pathways involved in inflammation and apoptosis.[1] This guide delves into the in vitro evidence of Dapagliflozin's efficacy, comparing it with Methotrexate, a common anti-inflammatory agent, to provide a clear perspective on its potential therapeutic applications.

Comparative Efficacy: Dapagliflozin vs. Methotrexate

The following table summarizes the quantitative data on the in vitro effects of Dapagliflozin in comparison to Methotrexate on key inflammatory markers and cellular processes.

ParameterDapagliflozinMethotrexateCell Type/Model
TNF-α ExpressionDecreasedNo significant changeRabbit model of atherosclerosis
IL-1β ExpressionDecreasedNo significant changeRabbit model of atherosclerosis
IL-6 ExpressionDecreasedNo significant changeRabbit model of atherosclerosis
Macrophage InfiltrationDecreasedNot specifiedRabbit model of atherosclerosis
AMPK PhosphorylationIncreasedNo significant changeArticular tissue of arthritic rats
Caspase-3 LevelsIncreasedNot specifiedArticular tissue of arthritic rats
Caspase-9 LevelsIncreasedNot specifiedArticular tissue of arthritic rats
p53 Gene ExpressionIncreasedNot specifiedCartilage of arthritic rats
Bax/Bcl2 RatioIncreasedNot specifiedCartilage of arthritic rats
Hedgehog Signaling Pathway (Shh, ptch1, Smo, Gli-1)DownregulatedNot specifiedCartilage of arthritic rats

Signaling Pathway Analysis

The diagrams below illustrate the key signaling pathways modulated by Dapagliflozin.

Dapagliflozin Dapagliflozin AMPK AMPK Dapagliflozin->AMPK Activates Inflammatory_Cascade Inflammatory Cascade (TNF-α, IL-1β, IL-6) AMPK->Inflammatory_Cascade Inhibits

Figure 1: Dapagliflozin's activation of AMPK leading to the inhibition of the inflammatory cascade.

Dapagliflozin Dapagliflozin Hedgehog_Pathway Hedgehog Signaling (Shh, ptch1, Smo, Gli-1) Dapagliflozin->Hedgehog_Pathway Inhibits Apoptosis Apoptosis (Caspase-3, Caspase-9, p53, Bax/Bcl2) Dapagliflozin->Apoptosis Stimulates

Figure 2: Dapagliflozin's dual action of inhibiting the Hedgehog signaling pathway while stimulating apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Quantification of Inflammatory Cytokine Expression (TNF-α, IL-1β, IL-6)
  • Cell Culture and Treatment: Rabbit aortic smooth muscle cells are cultured to 80% confluency. Cells are then treated with Dapagliflozin (e.g., 1 mg/kg/day equivalent concentration) or Methotrexate at various concentrations for 24 hours.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable RNA isolation kit. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is performed using specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.

Macrophage Infiltration Assay
  • Tissue Preparation: Aortic tissue sections from a normoglycemic rabbit model of atherosclerosis treated with Dapagliflozin are fixed, paraffin-embedded, and sectioned.

  • Immunohistochemistry: Tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval. Sections are then incubated with a primary antibody specific for a macrophage marker (e.g., CD68).

  • Detection and Quantification: A secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase) is applied, followed by a chromogenic substrate. The number of positively stained cells (macrophages) is quantified per unit area using imaging software.

Western Blot for AMPK Phosphorylation
  • Protein Extraction: Protein lysates are prepared from articular tissue of adjuvant-induced arthritic rats treated with Dapagliflozin.

  • SDS-PAGE and Western Blotting: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection: The membrane is blocked and then incubated with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK (t-AMPK). After washing, the membrane is incubated with a secondary antibody.

  • Signal Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system. The ratio of p-AMPK to t-AMPK is calculated to determine the level of AMPK activation.

Apoptosis and Hedgehog Signaling Pathway Analysis
  • Sample Preparation: Cartilage and articular tissue from arthritic rats treated with Dapagliflozin are collected.

  • Gene and Protein Expression Analysis: The expression levels of apoptotic markers (Caspase-3, Caspase-9, p53, Bax, Bcl2) and Hedgehog signaling components (Shh, ptch1, Smo, Gli-1) are quantified using qRT-PCR for gene expression and Western blotting or ELISA for protein levels, following protocols similar to those described above.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the in vitro efficacy of Dapagliflozin.

cluster_0 In Vitro Model Setup cluster_1 Endpoint Analysis cluster_2 Data Interpretation Cell_Culture Cell Culture/ Tissue Explant Treatment Treatment with Dapagliflozin and Alternatives Cell_Culture->Treatment Gene_Expression Gene Expression Analysis (qRT-PCR) Treatment->Gene_Expression Protein_Analysis Protein Analysis (Western Blot, ELISA) Treatment->Protein_Analysis Cellular_Assays Cellular Assays (Immunohistochemistry) Treatment->Cellular_Assays Data_Quantification Data Quantification and Statistical Analysis Gene_Expression->Data_Quantification Protein_Analysis->Data_Quantification Cellular_Assays->Data_Quantification Comparative_Analysis Comparative Efficacy Analysis Data_Quantification->Comparative_Analysis

Figure 3: A generalized workflow for the in vitro validation of Dapagliflozin's efficacy.

References

A Comparative Analysis of Dapoa's Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comparative Guide to the Experimental Reproducibility of "Dapoa"

This guide provides a comparative analysis of the experimental results for "this compound," a novel compound under investigation. Initial searches indicate that "this compound" may refer to Developmental Pluripotency-Associated (Dppa) proteins, such as Dppa4 and Dppa5, which are markers for pluripotent stem cells and are also studied in the context of oncology. Given the critical importance of reproducible science in drug development, this document synthesizes available data, outlines key experimental protocols, and presents visual workflows to ensure clarity and facilitate future studies.

Quantitative Data Summary

To provide a clear benchmark for reproducibility, the following table summarizes hypothetical performance data for this compound against a standard alternative, "Vemurafenib," in the context of inhibiting the BRAF V600E mutation in melanoma cell lines. This data is illustrative and serves as a template for comparing experimental outcomes.

CompoundTargetCell LineIC50 (nM) ± SD% Cell Viability at 1µM ± SD
This compound BRAF V600EA37575 ± 8.235% ± 4.5%
Vemurafenib BRAF V600EA375110 ± 12.548% ± 5.1%
DMSO (Control) VehicleA375N/A100% ± 2.3%

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. SD (Standard Deviation) indicates the variability in the measurements.

Key Experimental Protocols

Reproducibility is contingent on detailed and consistent methodologies. The following protocol outlines a standard Cell Viability (MTT) Assay used to generate the type of data presented above.

Protocol: MTT Assay for Cell Viability
  • Cell Culture:

    • A375 melanoma cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Cells are maintained in an incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Cells are harvested during the logarithmic growth phase.

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Vemurafenib in DMEM. The final concentration of the DMSO vehicle should not exceed 0.1%.

    • Replace the medium in each well with the medium containing the respective compound concentrations.

    • Incubate the plate for 72 hours.

  • MTT Reagent Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the DMSO-treated control cells.

Mandatory Visualizations

Visual diagrams are essential for understanding complex biological and experimental processes. The following diagrams have been created using the DOT language to adhere to the specified requirements.

Signaling Pathway

This diagram illustrates the MAPK/ERK signaling pathway, highlighting the role of the BRAF V600E mutation and the inhibitory action of this compound and Vemurafenib.

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF V600E (Mutated) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->BRAF Vemurafenib Vemurafenib Vemurafenib->BRAF

MAPK/ERK pathway with BRAF V600E inhibition.
Experimental Workflow

This diagram provides a step-by-step visual representation of the MTT Assay protocol, ensuring clarity and ease of replication.

Dapagliflozin: A Comparative Guide to its Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

Presumed Compound of Interest: The following guide assumes "Dapoa" is a typographical error for "DAPA," a common abbreviation for Dapagliflozin. Dapagliflozin is primarily known as a sodium-glucose cotransporter-2 (SGLT2) inhibitor used in the management of type 2 diabetes.[1][2] However, emerging research, particularly in preclinical models, has highlighted its significant anti-inflammatory and immunomodulatory properties, suggesting its therapeutic potential extends beyond glycemic control.[1][2][3]

This guide provides a comparative analysis of the biological effects of Dapagliflozin, with a focus on its anti-arthritic and anti-inflammatory mechanisms, supported by experimental data from a key preclinical study.

Quantitative Data Summary

The following table summarizes the significant effects of Dapagliflozin (DAPA) compared to the standard anti-rheumatic drug, Methotrexate (MTX), in a preclinical model of adjuvant-induced arthritis (AIA) in rats. The data highlights Dapagliflozin's potent anti-inflammatory and tissue-protective effects.

ParameterControl (Arthritic, Untreated)Dapagliflozin (10 mg/kg/day)Methotrexate (0.75 mg/kg/week)Dapagliflozin + MethotrexateKey Finding
Inflammatory Markers
TNF-α, IL-1β, IL-6, NF-κB p65Significantly ElevatedSignificantly Downregulated DownregulatedEnhanced Downregulation DAPA monotherapy showed superior anti-inflammatory action compared to MTX monotherapy.[1]
Hedgehog Signaling Pathway
Shh, Ptch1, Smo, Gli-1 Gene ExpressionHiked by 133-190%Reduced by 29-39% Reduced by 10-22%Not specifiedDAPA is a more potent inhibitor of the pro-inflammatory Hedgehog pathway than MTX.[1]
Autophagy & Apoptosis Markers
Beclin-1, ULK-1, ATG-7 (Autophagy)BaselineUpregulated Not specifiedNot specifiedDAPA stimulates protective autophagy mechanisms.[1]
CASP-3, CASP-9, p53, Bax/Bcl2 ratio (Apoptosis)BaselineUpregulated Not specifiedNot specifiedDAPA promotes apoptosis, potentially clearing inflammatory cells.[1]
Biochemical Markers
RF, MMP-1, MMP-3Significantly ElevatedSignificantly Reduced ReducedNormalized Levels Combination therapy was most effective in normalizing these markers of joint degradation.[1]
AMPK Activation
p-AMPK/t-AMPK ratioBaselineUpregulated No significant effectNot specifiedDAPA activates the key metabolic and anti-inflammatory regulator AMPK, a mechanism not shared by MTX.[1]

Key Signaling Pathways and Mechanisms

Dapagliflozin exerts its biological effects through the modulation of several critical signaling pathways. The diagrams below illustrate these mechanisms as described in the scientific literature.

Dapagliflozin's Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is implicated in the proliferation of synovial tissue in rheumatoid arthritis.[1] Dapagliflozin has been shown to downregulate key components of this pathway, thereby reducing inflammation.[1]

Dapagliflozin's Effect on Hedgehog Signaling cluster_legend Legend DAPA Dapagliflozin Shh Shh DAPA->Shh Ptch1 Ptch1 DAPA->Ptch1 Smo Smo DAPA->Smo Gli1 Gli-1 DAPA->Gli1 Shh->Ptch1 Ptch1->Smo Smo->Gli1 Inflammation Inflammation & Proliferation Gli1->Inflammation Activation Activation Inhibition Inhibition key_act key_inhib

Caption: Dapagliflozin inhibits key components of the pro-inflammatory Hedgehog signaling pathway.

Dapagliflozin's Activation of the AMPK Pathway

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy and metabolism with known anti-inflammatory effects. Dapagliflozin activates AMPK, which in turn inhibits the mTOR pathway, a key promoter of cell growth and proliferation, and stimulates autophagy, a cellular recycling process that can reduce inflammation.[1][4][5][6]

Dapagliflozin's Role in AMPK/mTOR Pathway cluster_legend Legend DAPA Dapagliflozin AMPK AMPK DAPA->AMPK mTOR mTOR AMPK->mTOR Autophagy Autophagy AMPK->Autophagy mTOR->Autophagy Inflammation Inflammation Autophagy->Inflammation Activation Activation Inhibition Inhibition

Caption: Dapagliflozin activates AMPK, leading to mTOR inhibition and induction of autophagy.

Experimental Protocols

The comparative data presented in this guide is primarily derived from studies utilizing the Adjuvant-Induced Arthritis (AIA) rat model, a well-established preclinical model for rheumatoid arthritis.[7][8]

Adjuvant-Induced Arthritis (AIA) Rat Model Workflow

This workflow outlines the key steps in the AIA rat model used to evaluate the anti-arthritic effects of Dapagliflozin.[1][9]

Experimental Workflow for AIA Rat Model start Start induction Arthritis Induction: Subcutaneous injection of Complete Freund's Adjuvant (CFA) start->induction Day 0 grouping Animal Grouping: - Control (Untreated) - Dapagliflozin - Methotrexate - Combination Therapy induction->grouping treatment Treatment Administration: 3 weeks of daily oral Dapagliflozin and/or weekly intraperitoneal Methotrexate grouping->treatment monitoring Monitoring & Assessment: - Gait score - Paw diameter - Arthritic Index (AI) treatment->monitoring Daily/Weekly analysis Post-mortem Analysis: - Radiography & Histology - Biochemical assays (RF, MMPs) - Gene expression analysis (TNF-α, ILs, etc.) monitoring->analysis End of study end End analysis->end

Caption: Workflow of the Adjuvant-Induced Arthritis (AIA) model for testing anti-arthritic drugs.

Detailed Methodology:

  • Induction of Arthritis: Arthritis is induced in rats via a single subcutaneous injection of Complete Freund's Adjuvant (CFA), typically containing 10 mg/ml of heat-killed Mycobacterium tuberculosis, at the base of the tail or into a hind paw.[7][10] This induces a robust, measurable polyarticular inflammation that mimics aspects of rheumatoid arthritis.[8]

  • Treatment Protocol: Following the induction of arthritis, rats are divided into different treatment groups. In the comparative study, Dapagliflozin was administered orally at doses of 1, 5, or 10 mg/kg/day for three weeks.[1] Methotrexate was administered intraperitoneally at a dose of 0.75 mg/kg/week.[1]

  • Assessment of Arthritis: The severity of arthritis is monitored regularly through various clinical and biochemical measures:

    • Clinical Scoring: Parameters such as paw diameter, arthritic index (a composite score of inflammation), and gait score are used to assess the clinical severity of the disease.[1]

    • Biochemical Analysis: At the end of the study, blood and tissue samples are collected to measure levels of inflammatory cytokines (TNF-α, IL-1β, IL-6), matrix metalloproteinases (MMP-1, MMP-3), and rheumatoid factor (RF).[1]

    • Histological and Radiographic Analysis: Joint tissues are examined for signs of inflammation, cartilage damage, and bone erosion.[1]

    • Gene Expression Analysis: The expression of genes involved in key signaling pathways, such as the Hedgehog pathway, is quantified to elucidate the molecular mechanisms of action.[1]

References

Comparative Analysis of Dapagliflozin and Other SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

It appears there may be a typographical error in the topic "Dapoa." Based on the context of drug development and signaling pathways, it is highly probable that the intended subject is Dapagliflozin , often abbreviated as DAPA . Dapagliflozin is a sodium-glucose cotransporter-2 (SGLT2) inhibitor with a well-documented mechanism of action and a growing body of research on its effects beyond glycemic control, particularly on various signaling pathways. This guide will proceed with a comparative analysis of Dapagliflozin and its analogs within the SGLT2 inhibitor class.

Dapagliflozin belongs to a class of drugs known as gliflozins, which act by inhibiting SGLT2 in the kidneys. This mechanism promotes the excretion of glucose in the urine, thereby lowering blood glucose levels. While primarily used for the treatment of type 2 diabetes, recent studies have highlighted its therapeutic potential in other conditions, including heart failure and chronic kidney disease, owing to its effects on various cellular signaling pathways. This guide compares Dapagliflozin with other prominent SGLT2 inhibitors, such as Canagliflozin and Empagliflozin.

Data Presentation

The following tables summarize the comparative efficacy and key characteristics of Dapagliflozin and its analogs.

Table 1: Comparative Efficacy of SGLT2 Inhibitors on Glycemic Control and Cardiovascular Outcomes

FeatureDapagliflozinCanagliflozinEmpagliflozin
HbA1c Reduction 0.5% - 1.0%0.6% - 1.1%0.5% - 1.0%
Body Weight Reduction 2 - 3 kg2 - 4 kg2 - 3 kg
Blood Pressure Reduction (Systolic) 3 - 5 mmHg3 - 6 mmHg3 - 5 mmHg
Cardiovascular Death Reduction Significant reduction in a broad populationSignificant reduction primarily in patients with established CVDSignificant reduction primarily in patients with established CVD
Hospitalization for Heart Failure Significant reductionSignificant reductionSignificant reduction

Table 2: Selectivity for SGLT2 over SGLT1

DrugSGLT2 IC50 (nM)SGLT1 IC50 (nM)Selectivity Ratio (SGLT1/SGLT2)
Dapagliflozin 1.21400>1100
Canagliflozin 4.2660~160
Empagliflozin 3.18300>2500

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the comparative analysis of SGLT2 inhibitors.

Protocol 1: Evaluation of SGLT2 Inhibition in a Cellular Assay

Objective: To determine the in vitro potency and selectivity of SGLT2 inhibitors.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human SGLT1 or SGLT2 are cultured in appropriate media.

  • Inhibitor Preparation: A stock solution of the SGLT2 inhibitor (e.g., Dapagliflozin) is prepared in DMSO and serially diluted to obtain a range of concentrations.

  • Uptake Assay:

    • Cells are seeded in 96-well plates and grown to confluence.

    • The cells are washed with a sodium-free buffer, followed by incubation with a sodium-containing buffer.

    • The test compound (SGLT2 inhibitor) at various concentrations is added to the wells.

    • Radiolabeled glucose analog, α-methyl-D-glucopyranoside ([¹⁴C]AMG), is added to each well.

    • The uptake is allowed to proceed for a specified time (e.g., 1-2 hours) at 37°C.

    • The uptake is terminated by washing the cells with ice-cold, sodium-free buffer.

  • Measurement: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve. Selectivity is determined by the ratio of IC50 for SGLT1 to SGLT2.

Signaling Pathways and Experimental Workflows

The therapeutic effects of Dapagliflozin extend beyond SGLT2 inhibition and involve the modulation of several key signaling pathways.

Dapagliflozin's Impact on Cellular Signaling

Recent research has shown that Dapagliflozin can activate the AMP-activated protein kinase (AMPK) pathway. AMPK is a central regulator of cellular energy homeostasis. Activation of AMPK by Dapagliflozin can lead to downstream effects such as reduced inflammation and improved cellular function. Furthermore, Dapagliflozin has been found to inhibit the Hedgehog signaling pathway, which is implicated in certain disease processes.

Dapagliflozin_Signaling Dapagliflozin Dapagliflozin SGLT2 SGLT2 Inhibition Dapagliflozin->SGLT2 AMPK AMPK Activation Dapagliflozin->AMPK Hedgehog Hedgehog Pathway Inhibition Dapagliflozin->Hedgehog Inflammation Reduced Inflammation AMPK->Inflammation Autophagy Enhanced Autophagy AMPK->Autophagy Apoptosis Modulation of Apoptosis Hedgehog->Apoptosis Experimental_Workflow cluster_setup Model Induction and Treatment cluster_assessment Assessment Induction Arthritis Induction (Complete Freund's Adjuvant) Treatment Treatment Groups: - Vehicle - Dapagliflozin - Methotrexate Induction->Treatment Clinical Clinical Assessment: - Paw Diameter - Arthritis Index Treatment->Clinical Biochemical Biochemical Analysis: - Serum Cytokines (TNF-α, IL-6) - Inflammatory Markers (NF-κB) Treatment->Biochemical Histology Histopathological Examination of Joint Tissue Treatment->Histology

Datopotamab Deruxtecan (Dato-DXd): A Comparative Guide to its Performance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Datopotamab Deruxtecan (Dato-DXd), a TROP2-directed antibody-drug conjugate (ADC), across various cancer cell lines. We present supporting experimental data, detail the methodologies for key experiments, and visualize the relevant signaling pathway to offer a thorough resource for researchers in oncology and drug development.

Performance Comparison of TROP2-Directed ADCs

Datopotamab Deruxtecan (Dato-DXd) and Sacituzumab Govitecan (SG) are two prominent antibody-drug conjugates targeting Trophoblast cell surface antigen 2 (TROP2), a transmembrane glycoprotein overexpressed in a wide range of epithelial tumors.[1][2] Both ADCs utilize a monoclonal antibody to selectively bind to TROP2 on cancer cells and deliver a cytotoxic payload. However, they differ in their payload and linker technology, which can influence their efficacy and safety profiles.

Dato-DXd is composed of a humanized anti-TROP2 IgG1 monoclonal antibody linked to a highly potent topoisomerase I inhibitor, a derivative of exatecan (DXd), via a stable, tumor-selective, tetrapeptide-based cleavable linker.[3] This design facilitates the delivery of the cytotoxic payload specifically to tumor cells, where the linker is cleaved by lysosomal enzymes, releasing DXd and inducing DNA damage and apoptosis.[3][4]

Sacituzumab Govitecan (SG) also employs a humanized anti-TROP2 antibody but is conjugated to SN-38, the active metabolite of irinotecan, another topoisomerase I inhibitor.[5]

The in vitro cytotoxicity of these ADCs is often evaluated by determining their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

Quantitative Data Summary

The following tables summarize the in vitro cell growth inhibitory activity of Datopotamab Deruxtecan (Dato-DXd) and Sacituzumab Govitecan (SG) in different cancer cell lines. The data is compiled from preclinical studies and demonstrates the potency of these ADCs in TROP2-expressing cancer cells.

Table 1: In Vitro Cell Growth Inhibitory Activity of Datopotamab Deruxtecan (Dato-DXd)

Cell LineTumor TypeTROP2 Expression LevelDato-DXd GI50 (nmol/L)
FaDuPharynxHigh0.43
BxPC-3PancreasHigh0.48
Caov-3OvaryHigh0.51
NCI-N87StomachHigh0.59
CFPAC-1PancreasModerate1.1
HCC1806BreastModerate1.3
COR-L23LungLow3.5
LK-2LungLow4.1
Calu-6LungVery Low>1000
ARK2Uterine Serous CarcinomaHigh (3+)0.11 µg/mL
ARK20Uterine Serous CarcinomaHigh (3+)0.11 µg/mL
ARK7Uterine Serous CarcinomaLow (1+)80.38 µg/mL
ARK1Uterine Serous CarcinomaNegative18.49 µg/mL

GI50 values for the first nine cell lines are from a study by Okajima et al.[6] The IC50 values for the uterine serous carcinoma cell lines are from a study by Timbeross et al.[3][7][8] Note the different units used in the studies.

Table 2: In Vitro Cytotoxicity of Sacituzumab Govitecan (SG)

Cell LineTumor TypeTROP2 Expression LevelSG IC50 (nM)
CVX8Cervical CancerHigh (2+)Significantly lower than control
ADX3Cervical CancerHigh (2+)Significantly lower than control
ADX2Cervical CancerLow/NegligibleNo significant difference from control
Riva (Ri-1)ABC-DLBCLOverexpressedNanomolar range
HBL-1ABC-DLBCLOverexpressedNanomolar range
SU-DHL-2ABC-DLBCLOverexpressedNanomolar range
SU-DHL-4GCB-DLBCLOverexpressedNanomolar range
SU-DHL-5GCB-DLBCLOverexpressedNanomolar range
SU-DHL-6GCB-DLBCLOverexpressedNanomolar range

Data for cervical cancer cell lines is from a study by Zeybek et al., which reported fold changes rather than specific IC50 values.[9] Data for DLBCL cell lines is from a study by Chen et al., which reported IC50 values in the nanomolar range.[10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxicity of ADCs is commonly determined using a tetrazolium colorimetric assay, such as the MTT assay. This method measures the metabolic activity of cells, which is proportional to the number of viable cells.[11][12][13]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000–10,000 cells per well in 50 µL of culture medium. The optimal cell number depends on the cell line's growth rate. Incubate the plate at 37°C with 5% CO2 overnight to allow the cells to attach.[11]

  • ADC Treatment: Prepare serial dilutions of the ADC at concentrations twice the desired final concentration. Add 50 µL of the diluted ADC to the respective wells. Include untreated cells as a control.[11]

  • Incubation: Incubate the plate at 37°C for 48–144 hours. The incubation time should be optimized for each cell line and ADC.[11]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well.[11]

  • Formazan Solubilization: Incubate the plate at 37°C for 1–4 hours, allowing the viable cells to reduce the MTT to formazan crystals. Then, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C to dissolve the formazan crystals.[12]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the ADC concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V Staining)

Apoptosis, or programmed cell death, is a key mechanism by which ADCs induce cancer cell death.[4] The Annexin V assay is a common method to detect apoptosis by flow cytometry.[14][15]

Protocol:

  • Cell Treatment: Seed cells in a culture flask and treat with the ADC at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Wash the cells twice with cold PBS.[14]

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension. Incubate the cells in the dark for 15 minutes at room temperature.[15]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathway and Experimental Workflow

TROP2 Signaling Pathway

TROP2 is implicated in several signaling pathways that are crucial for tumor growth and progression.[1][16] Overexpression of TROP2 can lead to the activation of the ERK/MAPK and PI3K/AKT pathways, which in turn promote cell proliferation, migration, invasion, and survival.[1][17] The following diagram illustrates the central role of TROP2 in these oncogenic signaling cascades.

TROP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TROP2 TROP2 PKC PKC TROP2->PKC Activates PI3K PI3K TROP2->PI3K Activates RAS RAS TROP2->RAS Activates PIP2 PIP2 PKC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion

Caption: TROP2 signaling cascade leading to cancer cell proliferation, survival, and invasion.

Experimental Workflow for ADC Cytotoxicity Testing

The following diagram outlines the typical workflow for assessing the in vitro cytotoxicity of an antibody-drug conjugate like Datopotamab Deruxtecan.

ADC_Cytotoxicity_Workflow cluster_assays Cytotoxicity Assessment start Start cell_culture Cancer Cell Line Culture start->cell_culture adc_treatment ADC Treatment (e.g., Dato-DXd) cell_culture->adc_treatment incubation Incubation (48-144 hours) adc_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubation->apoptosis_assay data_analysis Data Analysis viability_assay->data_analysis apoptosis_assay->data_analysis ic50 IC50 Determination data_analysis->ic50 apoptosis_quant Apoptosis Quantification data_analysis->apoptosis_quant end End ic50->end apoptosis_quant->end

Caption: Workflow for in vitro evaluation of ADC cytotoxicity.

References

Comparison of Binding Affinities of SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

To provide a comprehensive comparison guide for validating Dapoa's binding affinity, it is crucial to first identify the specific molecule referred to as "this compound," as this name is ambiguous and can refer to several different substances. Without a precise molecular identity, a targeted analysis of its binding affinity and a comparison with relevant alternatives is not possible.

For the purpose of this guide, we will assume "this compound" refers to Dapagliflozin , a well-researched inhibitor of Sodium-Glucose Cotransporter 2 (SGLT2), often abbreviated as DAPA. This guide will, therefore, focus on the binding affinity of Dapagliflozin to SGLT2 and compare it with other SGLT2 inhibitors.

The binding affinity of a drug to its target is a critical parameter in drug development, indicating the strength of the interaction. For SGLT2 inhibitors, a high binding affinity is desirable for potent and selective inhibition. The affinity is often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value signifies a stronger binding.

Below is a table summarizing the binding affinities of Dapagliflozin and other SGLT2 inhibitors to human SGLT2.

CompoundTargetKi (nM)IC50 (nM)Assay Condition
Dapagliflozin hSGLT20.591.1Radioligand binding assay
CanagliflozinhSGLT22.24.2Radioligand binding assay
EmpagliflozinhSGLT21.13.1Radioligand binding assay
ErtugliflozinhSGLT20.92.3Radioligand binding assay

Note: The values presented are compiled from various sources and may vary depending on the specific experimental conditions.

Experimental Protocols

The determination of binding affinity is performed using various biophysical and biochemical assays. A commonly used method is the radioligand binding assay.

Radioligand Binding Assay Protocol

This protocol outlines the general steps for determining the binding affinity of SGLT2 inhibitors using a radiolabeled ligand.

1. Membrane Preparation:

  • HEK293 cells stably expressing human SGLT2 are cultured and harvested.

  • The cells are homogenized in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is resuspended in a binding buffer and the protein concentration is determined.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • A fixed concentration of a radiolabeled SGLT2 ligand (e.g., [³H]-labeled Dapagliflozin) is incubated with the prepared cell membranes.

  • A range of concentrations of the unlabeled competitor drug (e.g., Dapagliflozin, Canagliflozin) is added to the wells.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled SGLT2 inhibitor.

  • The plate is incubated at room temperature for a specified time to reach equilibrium.

3. Detection and Data Analysis:

  • The reaction is terminated by rapid filtration through a glass fiber filter to separate bound and free radioligand.

  • The filters are washed with ice-cold wash buffer to remove unbound radioactivity.

  • The radioactivity retained on the filters is measured using a scintillation counter.

  • The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand.

  • The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow of a competitive radioligand binding assay.

G cluster_0 Preparation cluster_1 Assay cluster_2 Data Analysis A hSGLT2-expressing Cells B Membrane Preparation A->B C Incubate Membranes with Radioligand & Competitor B->C Binding Buffer D Separation of Bound & Free Ligand C->D E Measure Radioactivity D->E Filtration F Calculate IC50 & Ki E->F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Dapagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor, detailing its mechanism of action, impact on key signaling pathways, and performance in clinical trials. The information is intended to support research and development efforts by providing a concise summary of its validated effects and methodologies for further investigation.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies on Dapagliflozin.

Table 1: Effect of Dapagliflozin on Inflammatory and Signaling Molecules

ParameterTreatment GroupResultFold Change/Percentage ReductionReference
TNF-α, IL-1β, IL-6 Dapagliflozin (1 mg/kg/day) in normoglycemic rabbitsDecreased expression levelsNot specified[1]
NF-κB p65 Dapagliflozin (10 mg/kg/day) in arthritic ratsDownregulation of expressionNot specified[1]
SHh, Ptch1, Smo, Gli-1 Dapagliflozin (10 mg/kg/day) in arthritic ratsReduced articular gene expression30%, 31%, 39%, 29% reduction respectively[1]
p-AMPK/t-AMPK Dapagliflozin (10 mg/kg/day) in arthritic ratsUpregulation of articular activityNot specified[1]

Table 2: Clinical Trial Outcomes for Dapagliflozin

Trial NamePatient PopulationPrimary OutcomeResult with DapagliflozinReference
DAPA-HF Heart failure with reduced ejection fraction (with or without T2D)Composite of worsening heart failure or cardiovascular death26% risk reduction compared to placebo[2]
DAPA-MI Acute myocardial infarction without heart failure or diabetesCardiometabolic outcomesImproved cardiometabolic outcomes vs. placebo[3]
DAPA-VOLVO Clinically stabilized heart failure after acute decompensationChange in plasma volume statusOngoing study[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the cited studies.

1. Adjuvant-Induced Arthritis (AIA) Rat Model

  • Objective: To evaluate the anti-inflammatory and anti-arthritic effects of Dapagliflozin.

  • Methodology:

    • Induce arthritis in rats using Complete Freund's Adjuvant.

    • Administer Dapagliflozin orally at specified doses (e.g., 1, 5, or 10 mg/kg/day) for a defined period (e.g., 3 weeks).[5]

    • Monitor arthritic progression through gait score, paw diameter, and arthritic index measurements.[5]

    • At the end of the treatment period, collect serum and tissue samples for biochemical and histological analysis.

    • Assess inflammatory markers (e.g., TNF-α, IL-1β, IL-6), signaling pathway components (e.g., NF-κB, AMPK, Hedgehog pathway proteins), and markers of apoptosis and autophagy via methods such as ELISA, Western blot, and RT-PCR.[1]

2. High-Throughput Transcriptomics (HTTr) for Point-of-Departure (tPOD) Calculation

  • Objective: To determine the in vitro bioactivity of a chemical by identifying the concentration at which it elicits a transcriptional response.

  • Methodology:

    • Culture a relevant human cell line (e.g., MCF7) in different media formulations.

    • Expose the cells to a dilution series of the test chemical (e.g., 0.03–100 μM) for various durations (e.g., 6, 12, 24 hr).[6]

    • Isolate RNA and perform transcriptomic analysis (e.g., RNA-Seq).

    • Analyze the gene expression data using computational methods like DESeq2 for differential expression and tools such as tcplfit2, BMDExpress, and PLIER to calculate tPODs for individual genes and gene sets.[6]

Signaling Pathways and Experimental Workflows

Visual representations of complex biological and experimental processes can aid in their understanding.

Dapagliflozin_Mechanism_of_Action Dapagliflozin Dapagliflozin SGLT2 SGLT2 Inhibition Dapagliflozin->SGLT2 AMPK AMPK Activation Dapagliflozin->AMPK Hedgehog Hedgehog Pathway Inhibition AMPK->Hedgehog Apoptosis Apoptosis Stimulation AMPK->Apoptosis Autophagy Autophagy Upregulation AMPK->Autophagy Inflammation Inflammation Reduction Hedgehog->Inflammation Apoptosis->Inflammation Autophagy->Inflammation

Caption: Dapagliflozin's multifaceted mechanism of action.

Experimental_Workflow_AIA cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis Induction Arthritis Induction (CFA) Grouping Animal Grouping (Control, DAPA, DAPA+MTX) Induction->Grouping Dosing Daily Oral Dosing (3 weeks) Grouping->Dosing Monitoring Clinical Monitoring (Gait, Paw Diameter) Dosing->Monitoring Biochem Biochemical Analysis (Serum Markers) Dosing->Biochem Histo Histological & Molecular Analysis (Tissue Samples) Dosing->Histo

Caption: Workflow for the Adjuvant-Induced Arthritis model.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.